3-Maleimidophenyl boronic acid
Description
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Properties
IUPAC Name |
[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWRNFAUYWXDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Maleimidophenyl Boronic Acid: A Bifunctional Tool for Chemical Biology and Drug Development
Introduction: The Power of Dual Reactivity
In the landscape of modern chemical biology and targeted therapeutics, the ability to selectively link different molecular entities is paramount. Bifunctional crosslinkers are the workhorses that enable the construction of complex molecular architectures, from antibody-drug conjugates (ADCs) to sophisticated biosensors. Among these, 3-Maleimidophenyl boronic acid (MPBA) stands out due to its unique combination of two distinct and highly useful reactive groups: a maleimide and a boronic acid. This guide provides an in-depth exploration of the structure, properties, and applications of MPBA, offering researchers and drug development professionals a comprehensive understanding of this versatile reagent.
This compound is an organic compound featuring a phenyl ring substituted with a maleimide group at one position and a boronic acid group at another.[1] This arrangement confers a powerful dual-reactivity profile. The maleimide group is a well-established electrophile that readily and selectively reacts with sulfhydryl (thiol) groups, most notably those found in cysteine residues of proteins, to form stable covalent thioether bonds.[2] Concurrently, the boronic acid moiety acts as a Lewis acid, capable of forming reversible covalent complexes, known as boronate esters, with molecules containing 1,2- or 1,3-diols.[3][4] This reactivity makes it an ideal handle for targeting saccharides, glycoproteins, and certain ribonucleosides.
The strategic importance of MPBA lies in its ability to bridge two distinct chemical worlds: the realm of protein chemistry via its sulfhydryl reactivity and the world of glycobiology through its diol-binding capacity. This allows for the precise and controlled conjugation of proteins to sugar-containing molecules, a critical capability in numerous biomedical applications.
Caption: Chemical structure of this compound.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is crucial for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 170368-42-0 | [5] |
| Synonyms | MPBA, 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylboronic acid | [1][5] |
| Molecular Formula | C₁₀H₈BNO₄ | [5] |
| Molecular Weight | 216.99 g/mol | [1][5] |
| Appearance | Off-white powder | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store at 4°C in a cool, dry place. | [5] |
| Stability | Stable, but sensitive to moisture. | [5] |
Handling and Safety: this compound may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] It is incompatible with strong oxidizing agents, reducing agents, and bases.[5]
Synthetic Pathway Overview
While commercially available, understanding the synthesis of MPBA provides insight into its structure. A common synthetic strategy begins with 3-aminophenylboronic acid. The primary amine of this precursor is reacted with maleic anhydride. This initial reaction forms a maleamic acid intermediate, which is then subjected to a dehydration and cyclization step, typically using a reagent like acetic anhydride with a sodium acetate catalyst, to form the stable five-membered maleimide ring.
Caption: A generalized workflow for the synthesis of MPBA.
The Chemistry of the Functional Moieties
The utility of MPBA is rooted in the distinct and controllable reactivity of its two functional groups.
The Maleimide Moiety: A Tool for Stable Covalent Conjugation
The maleimide group is a premier functional group for bioconjugation, prized for its high reactivity and specificity towards thiol groups.
Mechanism of Action: The reaction proceeds via a Michael addition mechanism. The deprotonated thiol (thiolate) acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide's double bond. This forms a stable, covalent thioether linkage. The reaction is typically most efficient at a pH range of 6.5-7.5, where a sufficient concentration of the reactive thiolate anion exists without promoting hydrolysis of the maleimide ring.
Caption: Reaction scheme for maleimide-thiol conjugation.
Experimental Protocol: Protein Thiol Conjugation
-
Protein Preparation: Ensure the protein to be labeled has a free cysteine. If necessary, reduce disulfide bonds using a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Causality Note: TCEP is often preferred as it does not contain a thiol and thus does not need to be removed prior to the maleimide reaction.
-
Buffer Exchange: Remove the reducing agent using a desalting column or dialysis, exchanging the protein into a conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.2).
-
Reagent Preparation: Dissolve MPBA in a compatible organic solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the MPBA stock solution to the protein solution. The exact ratio should be optimized for the specific protein.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Purification: Remove excess MPBA and quenching reagent via size-exclusion chromatography or dialysis to yield the purified protein-MPBA conjugate.
The Boronic Acid Moiety: A Gateway to Reversible Glycan Targeting
Boronic acids are organic derivatives of boric acid characterized by a carbon-boron bond.[3][6] The boron atom possesses a vacant p-orbital, making it a Lewis acid capable of accepting a pair of electrons.[6][7]
Mechanism of Action: This Lewis acidity allows boronic acids to react with nucleophilic diol groups, particularly those in a cis-configuration on a five- or six-membered ring, as commonly found in saccharides. The reaction forms a cyclic boronate ester, a reversible covalent bond. The stability of this bond is pH-dependent; it is more stable at alkaline pH where the boronic acid is in its tetrahedral boronate form, and it tends to dissociate at acidic pH. This pH-responsiveness is a key feature that can be exploited in drug delivery and sensor applications.
Caption: Reversible formation of a boronate ester with a diol.
Experimental Protocol: Glycoprotein Targeting
-
Conjugate Preparation: Prepare the protein-MPBA conjugate as described previously.
-
Target Preparation: Solubilize the target glycoprotein or cell sample in a slightly alkaline buffer (e.g., HEPES or borate buffer, pH 7.5-8.5) to favor boronate ester formation.
-
Binding Reaction: Add the protein-MPBA conjugate to the glycoprotein sample.
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for binding.
-
Washing/Analysis: For affinity purification, wash away unbound proteins. The bound glycoprotein can be eluted by lowering the pH (e.g., to pH 3-5), which destabilizes the boronate ester linkage. For cell labeling, proceed with washing steps and analysis (e.g., flow cytometry or fluorescence microscopy if the protein is fluorescently tagged).
Applications in Research and Drug Development
The dual functionality of MPBA opens up a wide array of advanced applications.
1. Targeted Drug Delivery: MPBA can be used to construct sophisticated drug delivery systems. A therapeutic agent (e.g., a cytotoxic drug with a thiol handle) can be attached to the maleimide group. The resulting conjugate can then use its boronic acid moiety to target cells that overexpress specific surface glycans, such as sialic acids on cancer cells, thereby increasing the local concentration of the drug at the desired site and reducing off-target toxicity.
2. Assembly of Protein-Glycan Conjugates: Researchers can link a protein of interest (via a cysteine) to a specific glycan or glycoprotein. This is invaluable for studying protein-carbohydrate interactions, developing vaccines, or creating novel therapeutic biologics where glycosylation patterns are critical for function.
3. Affinity-Based Probes: An antibody or other targeting protein can be functionalized with MPBA. This creates a probe that can first bind to its primary protein target and then use the boronic acid "hook" to capture interacting glycoproteins in its vicinity, enabling the study of complex cellular signaling events.
4. Biosensor Development: The reversible, pH-sensitive nature of the boronate ester bond can be harnessed to create responsive biosensors. For instance, a fluorescently-labeled protein-MPBA conjugate could be designed to bind to a quencher-labeled glycan. The presence of a target analyte that competes for binding would disrupt this interaction and restore fluorescence, providing a quantitative readout.
Sources
- 1. This compound - ProChem, Inc. [prochemonline.com]
- 2. 3-maleimidopropionic acid, 7423-55-4 | BroadPharm [broadpharm.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. prochemonline.com [prochemonline.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Technical Deep Dive: The Maleimide-Cysteine Conjugation Mechanism
Topic: Mechanism of Maleimide Reaction with Cysteine Sulfhydryl Groups Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
The conjugation of maleimides to cysteine sulfhydryl groups is the cornerstone of modern bioconjugation, underpinning the development of Antibody-Drug Conjugates (ADCs), fluorescent probes, and therapeutic peptides. While often perceived as a simple "click" reaction, the underlying chemistry involves a complex interplay of kinetics, thermodynamics, and competing pathways. This guide deconstructs the mechanism beyond the basic Michael addition, addressing critical stability factors like the retro-Michael pathway and hydrolytic ring-opening, providing a rigorous framework for experimental design.
The Core Mechanism: Thiol-Michael Addition
The reaction between a maleimide and a cysteine residue is a specific type of conjugate addition (Michael addition).[1][2] It relies on the "soft" nucleophilicity of the sulfur atom attacking the electron-deficient olefin of the maleimide ring.
Orbital Interactions and Kinetics
The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the thiolate anion and the Lowest Unoccupied Molecular Orbital (LUMO) of the maleimide double bond.
-
The Nucleophile: The reactive species is the thiolate anion (RS⁻) , not the protonated thiol (RSH). Therefore, the reaction rate is directly dependent on the pH relative to the cysteine's pKa (typically ~8.3 for free cysteine, but often lower in protein microenvironments).
-
The Electrophile: The maleimide ring possesses a cis-imide structure that creates significant ring strain and electron withdrawal, lowering the LUMO energy and making the double bond highly susceptible to nucleophilic attack.
Stereochemistry and Regioselectivity
The thiolate attacks one of the sp² carbons of the maleimide double bond. This addition creates a chiral center at the carbon of attachment. In protein conjugates, this results in a mixture of diastereomers (endo/exo transition states), although for most therapeutic applications, this stereochemical heterogeneity is less critical than regio-stability.
Figure 1: The Step-wise mechanism of the Thiol-Maleimide Michael Addition. The rate-limiting step is the generation of the thiolate anion and its subsequent attack on the maleimide ring.
The Stability Paradox: Retro-Michael and Hydrolysis
A common misconception is that the thioether bond is permanent. In reality, the thiosuccinimide adduct exists in equilibrium. Understanding this is vital for ADC design, where "payload migration" (transfer of drug from antibody to serum albumin) causes off-target toxicity.
The Retro-Michael Pathway
The reaction is reversible. In plasma, the thiosuccinimide can undergo a retro-Michael elimination , regenerating the free maleimide and the cysteine thiol.
-
Consequence: The regenerated maleimide is rapidly scavenged by human serum albumin (HSA), which has a highly reactive free cysteine (Cys34). This results in the drug payload transferring to albumin.[2]
Hydrolytic Ring Opening (The "Lock")
Hydrolysis of the succinimide ring is the primary mechanism that prevents the retro-Michael reaction.
-
Mechanism: Water attacks one of the carbonyl carbons of the succinimide ring, breaking the C-N bond and forming a succinamic acid derivative.
-
Significance: Once the ring opens, the conformational strain is released, and the retro-Michael elimination becomes mechanistically impossible. The adduct is effectively "locked."
-
Self-Hydrolyzing Maleimides: Modern linker chemistry (e.g., ADCs) often incorporates electron-withdrawing groups or basic residues near the maleimide to accelerate this hydrolysis post-conjugation, ensuring rapid stabilization.
Figure 2: Competing fates of the thiosuccinimide adduct. Hydrolysis locks the conjugate, while the retro-Michael pathway leads to instability and exchange.
Strategic Experimental Protocol
This protocol is designed to maximize specificity (preventing amine reaction) and stability.
Reagent Selection & Preparation[3]
-
Buffer: PBS or HEPES, pH 6.5–7.5. Avoid Tris if pH > 7.5 (primary amines compete).
-
Reducing Agents:
-
TCEP: Preferred for non-thiol nature, but can react with maleimides (phosphorus attacks double bond) if left in high excess. Recommendation: Use stoichiometric TCEP or remove via desalting column before adding maleimide.
-
DTT/BME: Must be removed completely (dialysis/SEC) before maleimide addition.
-
Step-by-Step Conjugation Workflow
| Step | Action | Mechanistic Rationale |
| 1. Reduction | Incubate protein with TCEP (2-5 eq) for 30 min @ RT. | Reduces disulfide bonds to liberate free thiols (nucleophiles). |
| 2. TCEP Removal | Pass through Zeba spin column or dialysis. | Prevents TCEP-maleimide side reaction and ensures stoichiometry accuracy. |
| 3. Conjugation | Add Maleimide (3-10 eq) dissolved in DMSO/DMF to protein. Final organic solvent <10%. | Excess maleimide drives kinetics (pseudo-first order). Solvent keeps linker soluble. |
| 4. Incubation | 1-2 hours @ 4°C or RT, pH 7.0. | pH 7.0 ensures Cys is nucleophilic (thiolate) but Lys (amine) is protonated (unreactive). |
| 5. Quenching | Add excess N-Acetylcysteine or Mercaptoethanol. | Scavenges unreacted maleimide to prevent non-specific binding during purification. |
| 6. Stabilization | Optional: Raise pH to 8.5 for 1 hour (if linker allows). | Forces succinimide ring hydrolysis to "lock" the conjugate (prevent retro-Michael). |
Quantitative Data: pH vs. Specificity
The following table illustrates the half-life of hydrolysis and specificity ratios at different pH levels.
| pH Condition | Thiol Reaction Rate ( | Amine Reaction Rate ( | Specificity Ratio ( | Hydrolysis Half-Life ( |
| pH 6.0 | Moderate | Negligible | > 10,000 : 1 | > 50 hours |
| pH 7.0 | Fast (Optimal) | Very Slow | 1,000 : 1 | ~ 20-30 hours |
| pH 8.0 | Very Fast | Moderate | 100 : 1 | ~ 1-4 hours |
| pH 9.0 | Extremely Fast | Significant | < 10 : 1 | < 30 mins |
Troubleshooting & Optimization
Issue: Precipitation upon Maleimide Addition
-
Cause: Hydrophobic maleimide linker destabilizing the protein.
-
Solution: Conjugate at lower protein concentration (<1 mg/mL) or increase cosolvent (up to 20% DMSO if tolerated). Use PEGylated maleimide linkers.[3][4][5]
Issue: Low Conjugation Efficiency (Low DAR)
-
Cause: Incomplete reduction or re-oxidation of thiols.
-
Solution: Add 1 mM EDTA to buffers to chelate metal ions that catalyze oxidation. Ensure TCEP is fresh.
Issue: High Aggregation
-
Cause: Over-conjugation or cross-linking (if bis-maleimides used).
-
Solution: Keep pH < 7.[6][7]5. Verify maleimide stoichiometry.
Figure 3: Decision tree for ensuring high-fidelity maleimide conjugation.
References
-
Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry.[1][8][4][6][9] Retrieved from [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.[2] Bioconjugate Chemistry.[1][8][4][6][9] Retrieved from [Link]
-
Raines Lab. (2007). Catalysis of imido group hydrolysis in a maleimide conjugate.[4][10] Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. raineslab.com [raineslab.com]
An In-Depth Technical Guide to the Synthesis and Purification of 3-Maleimidophenyl Boronic Acid
This guide provides a comprehensive overview of the synthesis and purification of 3-Maleimidophenyl boronic acid, a critical reagent in the fields of bioconjugation and drug development. Its unique bifunctional nature, combining the thiol-reactive maleimide group with the diol-binding boronic acid moiety, makes it an invaluable tool for researchers and scientists. This document will delve into the chemical principles, experimental protocols, and purification strategies, offering field-proven insights to ensure successful synthesis and high-purity product isolation.
Introduction: The Significance of this compound
This compound serves as a heterobifunctional crosslinker, enabling the covalent linkage of molecules containing sulfhydryl groups (thiols) to those possessing diol functionalities, such as carbohydrates. This capability is paramount in the construction of complex biomolecular architectures, including antibody-drug conjugates (ADCs), targeted drug delivery systems, and biosensors.[1][2] The maleimide group exhibits high reactivity and selectivity towards thiols, commonly found in cysteine residues of proteins.[3][4] Simultaneously, the boronic acid moiety can form reversible covalent bonds with 1,2- or 1,3-diols, which are prevalent in sugars, glycoproteins, and RNA.[1][5] This dual reactivity allows for precise and controlled conjugation strategies that are fundamental to advancing therapeutic and diagnostic platforms.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process starting from 3-aminophenylboronic acid and maleic anhydride. The underlying principle involves the formation of a maleamic acid intermediate, followed by a cyclization reaction to yield the final maleimide product.
Step 1: Formation of the Maleamic Acid Intermediate
The initial step involves the reaction of the primary amine of 3-aminophenylboronic acid with the anhydride group of maleic anhydride.[6][7][8] This is a nucleophilic acyl substitution reaction where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a maleamic acid.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is typically chosen to dissolve both reactants and facilitate the reaction.
-
Temperature: The reaction is generally conducted at or below room temperature to control the exothermicity of the reaction and prevent side reactions.
-
Stoichiometry: A near-equimolar ratio of the reactants is used to ensure complete conversion of the starting materials.
Step 2: Cyclization to this compound
The second step is a dehydration reaction that cyclizes the maleamic acid intermediate to form the stable five-membered maleimide ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent and a catalyst.
Causality Behind Experimental Choices:
-
Dehydrating Agent: Acetic anhydride is a commonly used dehydrating agent. It reacts with the water produced during the cyclization, driving the equilibrium towards the product.
-
Catalyst: A base, such as sodium acetate or triethylamine, is often used to catalyze the cyclization reaction.
-
Temperature: The reaction mixture is heated to facilitate the dehydration and ring closure.
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
3-Aminophenylboronic acid
-
Maleic anhydride
-
Acetone (anhydrous)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Step-by-Step Synthesis
-
Formation of the Maleamic Acid Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenylboronic acid (1 equivalent) in anhydrous acetone.
-
Cool the solution in an ice bath.
-
Slowly add a solution of maleic anhydride (1 equivalent) in anhydrous acetone dropwise to the cooled solution of 3-aminophenylboronic acid.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3-4 hours.
-
The formation of a precipitate (the maleamic acid intermediate) should be observed.
-
Collect the precipitate by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
-
Cyclization to this compound:
-
To the dried maleamic acid intermediate, add acetic anhydride and anhydrous sodium acetate (catalytic amount).
-
Heat the mixture at 60-70°C with stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
-
The crude product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purification of this compound
Purification is a critical step to obtain high-purity this compound, which is essential for its intended applications. Boronic acids can be challenging to purify due to their tendency to form boroxines (cyclic anhydrides) and their amphiphilic nature.[9] Several methods can be employed, and the choice depends on the scale of the synthesis and the nature of the impurities.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.[10]
Rationale: This technique exploits the differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.
Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethyl acetate and hexane.[11]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Acid-Base Extraction
This liquid-liquid extraction technique is useful for separating acidic or basic compounds from neutral impurities.[12]
Rationale: The boronic acid group is acidic and can be deprotonated by a base to form a water-soluble salt. This allows for its separation from non-acidic organic impurities.
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will move into the aqueous layer as its boronate salt.
-
Separate the aqueous layer and acidify it with 1 M HCl to a pH of around 3-4, causing the purified product to precipitate.[13]
-
Collect the precipitate by filtration, wash with water, and dry.
Column Chromatography
Silica gel column chromatography can be used for high-purity separation, although it can be challenging for boronic acids due to their polarity and potential for interaction with the silica.[14]
Rationale: This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product and evaporate the solvent.
Caption: Purification options for this compound.
Characterization of the Final Product
To confirm the identity and purity of the synthesized this compound, several analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the chemical structure and assess purity. | Peaks corresponding to the aromatic protons, the maleimide protons, and the absence of starting material peaks.[9][15] |
| ¹¹B NMR Spectroscopy | To confirm the presence and environment of the boron atom. | A characteristic chemical shift for the boronic acid group.[16] |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of this compound. |
| Melting Point | To assess the purity of the compound. | A sharp and well-defined melting point is indicative of high purity. |
Note on NMR Spectroscopy of Boronic Acids: Boronic acids can form cyclic trimers (boroxines) upon dehydration, which can lead to complex NMR spectra.[9] To obtain a clean spectrum of the monomeric boronic acid, it is often advisable to run the NMR in a solvent that can break up these oligomers, such as methanol-d4 or by adding a small amount of D₂O.[9]
Stability and Storage
Boronic acids can be susceptible to degradation, particularly through protodeboronation, especially under harsh acidic or basic conditions.[17] The maleimide group can also undergo hydrolysis at high pH. Therefore, it is crucial to store the purified this compound under appropriate conditions.
-
Storage Conditions: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Handling: Avoid prolonged exposure to moisture and air.
Conclusion
The synthesis and purification of this compound require careful control of reaction conditions and a well-thought-out purification strategy. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can reliably produce this valuable bifunctional linker in high purity, enabling the advancement of innovative bioconjugation and drug delivery technologies.
References
- Google Patents. (n.d.). Synthetic method of 3-aminophenylboronic acid.
-
WIPO Patentscope. (n.d.). PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of boronic acid intermediates.
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
- Vega, A., Zarate, M., Tlahuext, H., & Höpfl, H. (2010). 3-Aminophenylboronic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1260.
- Silva, F., et al. (2021).
- Schumann, S., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(72), 15867-15870.
-
ResearchGate. (n.d.). Poly(methyl vinyl ether-alt-maleic anhydride) Functionalized with 3-Aminophenylboronic Acid: A New Boronic Acid Polymer for Sensing Diols in Neutral Water. Retrieved from [Link]
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
- Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. Biochemical Journal, 112(5), 679–689.
-
ResearchGate. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]
-
ResearchGate. (n.d.). How to purify boronic acids/boronate esters?. Retrieved from [Link]
- Pinto, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(16), 4479-4496.
- Wang, Y., et al. (2020). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 49(2), 441-466.
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene oxide).... Retrieved from [Link]
-
Zhaozhan. (2024, March 21). The Reaction Between Maleic Anhydride And Amines Is An Important Pathway. Zhaozhan. Retrieved from [Link]
- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). Maleic anhydride-amine reaction product corrosion inhibitor for alcohols.
- PubMed. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(15), 5945-5949.
- Wiley Online Library. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 26(72), 15867-15870.
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]
- MDPI. (2021).
-
Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]
- National Center for Biotechnology Information. (2021).
- Wiley-VCH. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In D. G. Hall (Ed.)
-
YouTube. (2020, January 28). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 8. US4419105A - Maleic anhydride-amine reaction product corrosion inhibitor for alcohols - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
3-Maleimidophenyl boronic acid CAS number and molecular weight
Executive Summary
3-Maleimidophenyl boronic acid (3-MPBA) is a specialized heterobifunctional crosslinker that bridges the fields of protein chemistry and glycobiology. It possesses two distinct reactive moieties: a maleimide group for irreversible conjugation to sulfhydryls (thiols) and a phenylboronic acid group for reversible, pH-dependent complexation with cis-1,2 or 1,3-diols (sugars).
This unique dual-reactivity profile makes 3-MPBA a critical tool in the development of glucose-responsive hydrogels, the enrichment of glycoproteins, and the synthesis of "smart" insulin delivery systems. This guide provides a rigorous technical breakdown of its properties, mechanistic principles, and validated experimental protocols.
Physicochemical Identity
| Parameter | Specification |
| Chemical Name | This compound |
| Common Synonyms | N-(3-Boronophenyl)maleimide; 3-MPBA; 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylboronic acid |
| CAS Number | 170368-42-0 |
| Molecular Weight | 216.99 g/mol |
| Molecular Formula | C₁₀H₈BNO₄ |
| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in water (hydrolyzes slowly).[1] |
| Reactive Groups | 1. Maleimide (Thiol-selective Michael acceptor)2. Boronic Acid (Diol-binding Lewis acid) |
| pKa (Boronic Acid) | ~8.8 (Typical for phenylboronic acids; electron-withdrawing imide may slightly lower this). |
Mechanistic Principles
The utility of 3-MPBA relies on two orthogonal chemical pathways. Understanding the causality between pH and reactivity is essential for experimental success.
The "pH Paradox"
-
The Maleimide Reaction (Conjugation): Occurs optimally at pH 6.5–7.5 . At this pH, the maleimide undergoes a specific Michael addition with thiols. Above pH 8.0, maleimide hydrolysis (ring-opening) competes significantly, rendering the reagent inert.
-
The Boronic Acid Reaction (Application): Binding to diols (sugars) typically requires the boronate anion form, which dominates at pH > 8.5 .
-
Resolution: The experimental workflow must be staged. First, conjugate 3-MPBA to the thiol-bearing carrier at neutral pH. Then, shift the environment to alkaline conditions (or use Lewis base catalysis) to activate the boronic acid for sugar binding.
Reaction Pathway Diagram
The following diagram illustrates the sequential functionalization of a protein carrier to create a lectin mimic.
Figure 1: Sequential reaction mechanism. Step 1 locks the reagent onto the carrier. Step 2 allows reversible binding to sugar targets.
Applications in Drug Development[2][3]
Glucose-Responsive Insulin Delivery
3-MPBA is used to functionalize polymers (e.g., chitosan or poly-lysine) within hydrogels.
-
Mechanism: In the absence of glucose, the boronic acids form crosslinks with diols on the polymer chain, keeping the gel "closed."
-
Trigger: High blood glucose competes for the boronic acid sites, breaking the crosslinks.
-
Result: The hydrogel swells/opens, releasing encapsulated insulin.
Glycoprotein Enrichment (Proteomics)
Unlike lectins, which are large and unstable, 3-MPBA conjugates act as robust "chemical lectins." They can be immobilized on beads to capture sialic acid-rich glycoproteins from serum, a critical step in biomarker discovery.
Validated Experimental Protocol: Protein Conjugation
Objective: Conjugate 3-MPBA to a Cysteine-containing protein (e.g., BSA or a reduced antibody) without compromising the boronic acid activity.
Reagents Preparation[4][5][6]
-
Conjugation Buffer: PBS (100 mM Phosphate, 150 mM NaCl), pH 7.2. Critical: Include 5 mM EDTA to chelate metals that catalyze thiol oxidation.
-
3-MPBA Stock: Dissolve 3-MPBA in anhydrous DMSO or DMF to 50 mM. Note: Prepare immediately before use; maleimides degrade in solution.
-
Reducing Agent: TCEP-HCl (preferred over DTT as it does not require removal before conjugation).
Step-by-Step Workflow
-
Protein Reduction:
-
Dilute protein to 1–5 mg/mL in Conjugation Buffer.
-
Add TCEP (10-fold molar excess over thiols). Incubate 30 mins at Room Temperature (RT).
-
-
Conjugation:
-
Add 3-MPBA stock slowly to the reduced protein.
-
Target Ratio: Use 10–20 molar excess of 3-MPBA over protein thiols.
-
Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.
-
Incubate 2 hours at RT or overnight at 4°C.
-
-
Quenching (Optional but Recommended):
-
Add 2-Mercaptoethanol (excess) to react with remaining maleimide. This prevents non-specific crosslinking later.
-
-
Purification (Crucial):
-
Remove excess free 3-MPBA and DMSO using Zeba™ Spin Desalting Columns or dialysis against PBS.
-
Self-Validation: Free boronic acid interferes with downstream binding assays. Ensure flow-through analysis shows no small-molecule absorbance.
-
Workflow Visualization
Figure 2: Optimization workflow for 3-MPBA conjugation. Purification is the critical control point.
Troubleshooting & Stability
| Issue | Root Cause | Corrective Action |
| Low Conjugation Efficiency | Maleimide hydrolysis | Ensure buffer pH is < 7.5. Use fresh 3-MPBA stock. |
| Precipitation | Hydrophobicity of MPBA | Reduce MPBA molar excess. Add PEG-linkers if available. Keep DMSO <10%. |
| No Sugar Binding | pH too low | Boronic acid binding requires alkaline pH (8.5–9.0). For physiological pH binding, use a catalytic buffer (e.g., with salicylate) or switch to a benzoboroxole derivative. |
| Oxidation | Boronic acid oxidation | Store powder under nitrogen/argon. Boronic acids can oxidize to phenols (inactive) over time in air. |
References
-
Santa Cruz Biotechnology. this compound (CAS 170368-42-0) Product Data Sheet.[2]Link
-
Sigma-Aldrich. this compound Product Specification.Link
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews, 116(3), 1375-1397. Link
- Ivanov, A. E., et al. (2006). Boronate-containing polymer brushes: Reversible binding of sugars and glycoproteins. Polymer, 47(14), 4936-4945.
- Cambre, J. N., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer, 52(21), 4631-4643.
Sources
An In-depth Technical Guide to the Lewis Acidity of the Boronic Acid in 3-Mercaptophenylboronic Acid (3-MPBA)
Introduction: The Unique Duality of 3-Mercaptophenylboronic Acid
3-Mercaptophenylboronic acid (3-MPBA) is a bifunctional molecule of significant interest in the realms of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring both a boronic acid and a thiol group on a phenyl ring, provides a versatile platform for a range of chemical transformations and molecular recognition events.[2] The boronic acid moiety confers Lewis acidity, enabling reversible covalent interactions with diols, a property extensively exploited in the design of sensors and drug delivery systems.[1][3] Concurrently, the thiol group offers a nucleophilic handle for applications such as bioconjugation and surface functionalization.[2] This guide provides an in-depth exploration of the Lewis acidity of the boronic acid group in 3-MPBA, a fundamental property that underpins its diverse applications. We will delve into the factors governing this acidity, the experimental and computational methods for its characterization, and its profound implications in catalysis and the development of advanced therapeutics and diagnostics.
I. Fundamental Principles of Boronic Acid Lewis Acidity
Boronic acids, in a general sense, are recognized as Lewis acids.[4] This acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This vacancy allows the boron atom to accept a pair of electrons from a Lewis base, such as a hydroxide ion or a diol, to form a more stable, tetracoordinate boronate species.[5][6]
The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate in aqueous solution is a key characteristic of these compounds.[4] The position of this equilibrium, and thus the effective Lewis acidity, is influenced by several factors:
-
Substituent Effects: The electronic nature of the substituents on the aryl ring plays a crucial role. Electron-withdrawing groups increase the electrophilicity of the boron atom, thereby enhancing Lewis acidity. Conversely, electron-donating groups decrease Lewis acidity.[7]
-
Solvation Effects: The differential solvation of the neutral boronic acid and the anionic boronate species significantly impacts the equilibrium.[5][8] The charged boronate form is generally more stabilized by solvation than the neutral boronic acid.[5][8]
-
Steric Hindrance: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of a Lewis base, making the formation of the tetrahedral boronate less favorable and thus decreasing the apparent Lewis acidity.[9]
II. The Specific Case of 3-Mercaptophenylboronic Acid (3-MPBA)
The Lewis acidity of 3-MPBA is a nuanced interplay of the inherent properties of the phenylboronic acid scaffold and the influence of the meta-positioned thiol group.
Electronic Influence of the Thiol Group
The thiol (-SH) group is generally considered to be a weak electron-donating group through resonance and an inductively withdrawing group. Its net effect on the electron density of the aromatic ring is position-dependent. In the meta position, the resonance effect is minimized, and the inductive effect is more pronounced. This would suggest a slight enhancement of the Lewis acidity of the boronic acid in 3-MPBA compared to unsubstituted phenylboronic acid.
Intramolecular Interactions
A critical consideration for 3-MPBA is the potential for intramolecular interactions between the thiol group and the boronic acid moiety. While a direct intramolecular hydrogen bond between the thiol proton and a boronic acid oxygen is sterically unlikely, the presence of the sulfur atom in proximity to the boron center could influence the local electronic environment.
III. Quantifying the Lewis Acidity of 3-MPBA
A definitive understanding of the Lewis acidity of 3-MPBA necessitates experimental and computational quantification.
Experimental Determination of pKa
The most common experimental method to quantify the Lewis acidity of a boronic acid in an aqueous solution is the determination of its pKa value.[9] This value reflects the equilibrium between the neutral boronic acid and its conjugate base, the boronate anion.
Table 1: Predicted Physicochemical Properties of 3-MPBA
| Property | Predicted Value |
| Molecular Formula | C6H7BO2S |
| Molecular Weight | 153.99 g/mol |
| pKa | 6.58 ± 0.10 |
| Melting Point | 196-201 °C |
Data sourced from commercial supplier specifications.[10]
A predicted pKa of 6.58 suggests that 3-MPBA is a relatively strong boronic acid.[10] This value can be experimentally verified using techniques such as potentiometric titration or UV-Vis spectroscopy.
Experimental Protocol: Spectrophotometric pKa Determination
This protocol outlines a standard procedure for determining the pKa of a boronic acid using UV-Vis spectroscopy, a method that relies on the different absorbance spectra of the neutral boronic acid and the anionic boronate.
Materials:
-
3-Mercaptophenylboronic acid (3-MPBA)
-
A series of buffer solutions with known pH values (e.g., phosphate, borate buffers)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 3-MPBA: Accurately weigh a known amount of 3-MPBA and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.
-
Prepare sample solutions: In a series of volumetric flasks, add a small, constant aliquot of the 3-MPBA stock solution. Dilute each flask to the final volume with a different buffer solution, ensuring a range of pH values that bracket the expected pKa.
-
Record UV-Vis spectra: For each prepared sample, record the UV-Vis absorption spectrum over a relevant wavelength range. Use the corresponding buffer solution as a blank.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance difference between the acidic and basic forms of 3-MPBA.
-
Plot the absorbance at this wavelength as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Self-Validation: The accuracy of the determined pKa can be validated by repeating the experiment with a different set of buffers and ensuring consistency in the results. Additionally, comparison with literature values for similar boronic acids can provide further confidence in the measurement.
IV. Implications of 3-MPBA's Lewis Acidity in Key Applications
The Lewis acidic nature of 3-MPBA is central to its utility in a variety of scientific and technological applications.
Catalysis
Boronic acids are increasingly recognized as effective catalysts for a range of organic transformations, particularly those involving the activation of carboxylic acids and alcohols.[11][12] The Lewis acidic boron center can coordinate with the hydroxyl groups of these substrates, facilitating subsequent reactions such as amidation and esterification.[11] The specific Lewis acidity of 3-MPBA will dictate its catalytic efficiency in these processes.
Diagram 1: Boronic Acid Catalyzed Amidation
Caption: Generalized mechanism of boronic acid-catalyzed amidation.
Sensing and Diagnostics
The ability of boronic acids to form reversible covalent bonds with diols is the foundation for their use in sensors for carbohydrates and other biologically relevant molecules.[13][14] 3-MPBA, with its thiol group, can be readily immobilized on surfaces, such as gold nanoparticles or electrodes, to create robust sensing platforms.[15] The Lewis acidity of the boronic acid will determine the binding affinity and selectivity for different diol-containing analytes.
Diagram 2: 3-MPBA Based Sensor Workflow
Caption: Workflow for a 3-MPBA-based sensor.
Drug Development
Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved drugs incorporating this functional group.[16][17] They often act as enzyme inhibitors by forming a covalent bond with a catalytic serine residue in the active site.[18] The Lewis acidity of the boronic acid is a key determinant of the strength and reversibility of this interaction. The unique bifunctionality of 3-MPBA makes it an attractive building block for the synthesis of novel therapeutic agents.[1]
V. Conclusion and Future Perspectives
The Lewis acidity of the boronic acid in 3-mercaptophenylboronic acid is a fundamental property that dictates its reactivity and utility across a broad spectrum of applications. A thorough understanding and precise quantification of this acidity are paramount for the rational design of new catalysts, sensors, and therapeutic agents. Future research will likely focus on leveraging the interplay between the boronic acid and thiol functionalities to develop novel "smart" materials and theranostic agents with tunable properties and targeted activities. The continued exploration of the rich chemistry of 3-MPBA promises to yield exciting advancements in both fundamental science and applied technology.
References
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Semantic Scholar. (n.d.).
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - Lirias. (n.d.).
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC - NIH. (2024, June 6).
- 3-Mercaptophenylboronic acid - Chem-Impex. (n.d.).
- Boron Chemistry: An Overview | ACS Symposium Series. (2016, November 30).
- 9.4.4: Substances' solution phase Lewis Basicity towards a given acid may be estimated using the enthalphy change for dissociation of its adduct with a reference acid of similar hardness. - Chemistry LibreTexts. (2020, September 16).
- Periodic Trends and Index of Boron Lewis Acidity | The Journal of Physical Chemistry A. (n.d.).
- Boronic acid - Wikipedia. (n.d.).
- CAS 352526-01-3: (3-Mercaptophenyl)boronic acid - CymitQuimica. (n.d.).
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022, February 16).
- 3-Mercaptophenylboronic Acid | C6H7BO2S | CID 2773922 - PubChem. (n.d.).
- Emergent Organoboron Acid Catalysts - PMC - NIH. (n.d.).
- Recent development of boronic acid-based fluorescent sensors - RSC Publishing. (2018, August 20).
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.).
- Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes - ACS Publications. (2024, August 8).
- Facile Synthesis of Mercaptophenylboronic Acid-Functionalized Core−Shell Structure Fe3O4@C@Au Magnetic Microspheres for Selective Enrichment of Glycopeptides and Glycoproteins | The Journal of Physical Chemistry C - ACS Publications. (n.d.).
- Probing the interaction of 3-mercaptophenylboronic acid with carbohydrates using quantum dots | Request PDF - ResearchGate. (n.d.).
- Lewis acids and bases - Wikipedia. (n.d.).
- CHARACTERIZATION OF THE INTERACTION OF 3-MERCAPTOPHENYLBORONIC ACID WITH CARBOHYDRATES USING QUANTUM DOTS - Proceedings.Science. (n.d.).
- Stability of borane adducts | Lewis acid-base reaction | JAM 2022 Chemistry - YouTube. (2023, September 25).
- 3-MERCAPTOPHENYLBORONIC ACID One Chongqing Chemdad Co. (n.d.).
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. (n.d.).
- The Role of Boronic Acids in Modern Drug Discovery. (n.d.).
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - OUCI. (n.d.).
- Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions - PubMed. (2021, January 21).
- Molecular Boronic Acid-Based Saccharide Sensors - ACS Publications. (2021, April 12).
- Boronic acid catalysis - ResearchGate. (n.d.).
- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PubMed. (2024, June 6).
- How to identify the most stable Lewis adduct of boron trichloride? (2018, November 4).
- Mechanistic insights into boron-catalysed direct amidation reactions - RSC Publishing. (n.d.).
- TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products | EurekAlert! (2017, April 14).
- A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells - PMC - NIH. (2025, April 4).
- A Theoretical Perspective on the Photochemistry of Boron–Nitrogen Lewis Adducts - NIH. (n.d.).
- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21).
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.).
- pKa values bases - Chair of Analytical Chemistry. (n.d.).
- Synthesis of 3-Acrylamidophenylboronic Acid - Alfa Chemistry. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 352526-01-3: (3-Mercaptophenyl)boronic acid [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Lewis acids and bases - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-MERCAPTOPHENYLBORONIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Boronic acid - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: Glycoprotein Enrichment Using 3-Maleimidophenyl Boronic Acid
Introduction
The study of glycoproteins, central to understanding a vast array of biological processes from cellular recognition to immune response, presents a significant analytical challenge. Glycoproteins are often present in low abundance within complex biological matrices, masked by a vast excess of non-glycosylated proteins.[1] This necessitates robust enrichment strategies to isolate them for downstream analysis, such as mass spectrometry-based proteomics.[2][3] Boronate affinity chromatography (BAC) has emerged as a powerful and versatile technique for this purpose, leveraging a unique and reversible covalent interaction.[4][5]
This guide provides a comprehensive overview and detailed protocols for utilizing 3-Maleimidophenyl boronic acid , a bifunctional chemical tool, to create custom affinity media for glycoprotein enrichment. Unlike pre-activated resins, this reagent offers researchers the flexibility to functionalize their choice of solid support, enabling tailored workflows for specific research needs. We will delve into the dual-chemistry of this molecule, explaining not only the steps of the protocol but the scientific principles that ensure its specificity and efficacy.
Principle of the Method: A Dual-Functionality Reagent
The efficacy of this compound hinges on its two distinct functional groups: the boronic acid moiety for capturing glycoproteins and the maleimide group for stable immobilization onto a solid support.
The Glycan Recognition Moiety: Boronic Acid
Boronic acids form a reversible, pH-dependent covalent bond with molecules containing cis-1,2 or cis-1,3 diol groups.[6][7] These cis-diol configurations are abundant in the sugar moieties (glycans) of glycoproteins, such as mannose and galactose.[8] The binding mechanism is governed by the pH of the surrounding buffer.[9]
-
At Alkaline pH (≥ 8.0): The boronic acid (a Lewis acid) is in a trigonal planar configuration. It accepts a hydroxide ion from the aqueous solution to form a more reactive, negatively charged tetrahedral boronate ion.[9][10] This activated state readily reacts with a cis-diol on a glycan to form a stable, cyclic boronate ester, effectively capturing the glycoprotein.[7]
-
At Acidic pH: Lowering the pH disrupts this equilibrium. The boronate ester becomes unstable and hydrolyzes, releasing the bound glycoprotein and regenerating the trigonal boronic acid on the support.[5][9]
This pH-controlled "catch and release" mechanism is the cornerstone of boronate affinity chromatography.[4]
Caption: pH-dependent reversible reaction between boronic acid and a cis-diol.
The Immobilization Moiety: Maleimide
The maleimide group is a highly specific and efficient conjugation handle. It reacts with the sulfhydryl (thiol) group of a cysteine residue via a Michael addition reaction to form a stable thioether bond.[11] This reaction is highly chemoselective and proceeds rapidly at a mildly acidic or neutral pH (6.5-7.5), conditions under which reactions with other amino acid side chains, like amines, are minimal.[11] This allows for the straightforward and covalent attachment of the this compound to any solid support that has been functionalized with free thiol groups.
Caption: Covalent coupling of the maleimide group to a thiol-functionalized support.
The Integrated Workflow
The overall strategy is a two-stage process that culminates in a highly specific enrichment tool. First, the bifunctional reagent is covalently attached to a support. Second, this newly created affinity medium is used to isolate glycoproteins from a complex mixture.
Caption: Two-stage workflow: resin preparation followed by glycoprotein enrichment.
Protocols
Protocol 1: Preparation of Boronate Affinity Resin
This protocol describes the covalent immobilization of this compound onto a thiol-functionalized solid support, such as thiol-activated magnetic beads or agarose resin.
Materials:
-
Thiol-activated solid support (e.g., magnetic beads, agarose)
-
This compound (3-MPBA)
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or Cysteine in Coupling Buffer
-
Wash Buffer: Coupling Buffer
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% Sodium Azide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Rotating mixer
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or chromatography column (for agarose)
Procedure:
-
Prepare 3-MPBA Stock: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 50-100 mM). Rationale: 3-MPBA has limited aqueous solubility; a concentrated organic stock ensures efficient delivery to the aqueous coupling reaction.
-
Wash the Support:
-
Transfer a desired amount of the thiol-activated support slurry (e.g., 10 mg of magnetic beads) to a microcentrifuge tube.
-
Place on a magnetic rack, remove the storage buffer, and wash the beads twice with 1 mL of Coupling Buffer. For agarose, wash the resin in a column with 10 bed volumes of Coupling Buffer. Rationale: This removes preservatives and equilibrates the support to the optimal pH for the maleimide-thiol reaction.
-
-
Coupling Reaction:
-
Resuspend the washed support in 500 µL of Coupling Buffer.
-
Add the 3-MPBA stock solution to the slurry for a final concentration of 1-5 mM (a 10-50 fold molar excess over the thiol capacity of the support is recommended).
-
Incubate on a rotating mixer for 2-4 hours at room temperature or overnight at 4°C. Rationale: Gentle agitation ensures all thiol sites on the support are accessible to the 3-MPBA for efficient coupling.
-
-
Quench Unreacted Sites:
-
Pellet the support (magnet/centrifugation) and discard the supernatant.
-
Add 1 mL of Coupling Buffer containing 20 mM Cysteine or β-mercaptoethanol.
-
Incubate on a rotator for 1 hour at room temperature. Rationale: This step blocks any remaining unreacted maleimide groups, preventing non-specific binding of proteins to the support in later steps.
-
-
Final Washes:
-
Wash the newly synthesized boronate affinity resin three times with 1 mL of Wash Buffer to remove quenched reagents and non-covalently bound 3-MPBA.
-
-
Storage:
-
Resuspend the resin in Storage Buffer. Store at 4°C. The resin is now ready for glycoprotein enrichment.
-
Protocol 2: Glycoprotein Enrichment from a Complex Sample
This protocol details the use of the prepared boronate affinity resin to enrich glycoproteins from a biological sample like serum or cell lysate.
Materials:
-
Prepared Boronate Affinity Resin
-
Binding/Wash Buffer: 100 mM Ammonium Acetate or 50 mM HEPES, 150 mM NaCl, pH 8.5[8][12]
-
Elution Buffer: 1% Trifluoroacetic Acid (TFA) / 50% Acetonitrile or 100 mM Sorbitol in PBS, pH 7.4[12][13]
-
Protein sample (e.g., serum, cell lysate)
-
Rotating mixer, microcentrifuge tubes, magnetic rack/column
Procedure:
-
Sample Preparation:
-
Clarify the protein sample by centrifugation (14,000 x g for 15 min at 4°C) to remove insoluble debris.
-
Determine the protein concentration (e.g., via Bradford or BCA assay).
-
Dilute or buffer-exchange the sample into the Binding/Wash Buffer. A typical starting amount is 1-5 mg of total protein per 10 mg of beads.
-
-
Resin Equilibration:
-
Transfer an aliquot of the prepared boronate resin to a new tube.
-
Wash the resin twice with 1 mL of Binding/Wash Buffer to equilibrate it to the alkaline pH required for binding.[8]
-
-
Binding Step:
-
Washing Step:
-
Pellet the resin and collect the supernatant (this is the "unbound" or "flow-through" fraction, which can be saved for analysis).
-
Wash the resin three to five times with 1 mL of Binding/Wash Buffer. Rationale: These washes are critical for removing non-specifically adsorbed proteins, thereby increasing the purity of the final enriched sample.[13]
-
-
Elution Step:
-
After the final wash, remove all supernatant.
-
Add 100-500 µL of Elution Buffer to the resin.
-
Vortex briefly and incubate for 15-30 minutes at 37°C with shaking.[12][13] Rationale: The acidic pH of the TFA buffer or the competitive binding of sorbitol reverses the boronate ester bond, releasing the glycoproteins into the solution.
-
Pellet the resin and carefully collect the supernatant. This is the enriched glycoprotein fraction .
-
Repeat the elution step once more and pool the eluates to maximize recovery.
-
-
Downstream Analysis: The enriched sample is now ready for downstream applications such as SDS-PAGE, Western Blotting, or preparation for mass spectrometry analysis (which may require buffer exchange or solvent evaporation).
Optimization & Troubleshooting
The performance of the enrichment can be fine-tuned by adjusting several key parameters.
| Parameter | Recommendation | Rationale & Notes |
| Binding pH | pH 8.0 - 9.0 | Essential for activating the boronic acid to the tetrahedral boronate state for efficient binding.[4][8] Below pH 8.0, binding efficiency drops significantly. |
| Ionic Strength | 150 mM - 500 mM NaCl | The phenyl ring on the reagent can cause non-specific hydrophobic interactions.[14] Including salt in the binding/wash buffer minimizes these and unwanted ionic interactions. |
| Elution Method | Low pH (e.g., 1% TFA): Strong, denaturing elution. Good for MS workflows. Competitive (e.g., Sorbitol): Mild, non-denaturing elution. Use if protein activity must be preserved. | Low pH is very effective but will denature proteins.[13] Sorbitol acts as a high-affinity competitor for the boronic acid sites.[8] |
| Sample Load | 1-5 mg total protein per 10 mg beads | Overloading the resin can lead to competition for binding sites and loss of lower-abundance glycoproteins. Start with a lower load and optimize. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield of Glycoproteins | Inefficient binding (pH too low). | Ensure Binding/Wash buffer is at pH 8.5. Check pH before use.[8] |
| Incomplete elution. | Increase elution incubation time/temperature. Perform a second elution and pool the fractions. | |
| Glycoproteins were lost in wash steps. | Reduce the number or stringency of wash steps. | |
| High Non-Specific Binding | Insufficient washing. | Increase the number of wash steps from 3 to 5. |
| Hydrophobic/ionic interactions. | Increase the salt concentration in the Binding/Wash Buffer to 500 mM NaCl.[14] |
| | Unreacted maleimide groups. | Ensure the quenching step (Protocol 1, Step 4) was performed thoroughly. |
Conclusion
This compound is a powerful reagent that empowers researchers to create bespoke affinity chromatography media for glycoprotein enrichment. By understanding the distinct chemistries of the maleimide and boronic acid moieties, laboratories can functionalize a wide variety of thiol-containing supports and develop optimized protocols tailored to their specific biological samples and downstream analytical goals. This approach provides a specific, robust, and flexible platform to explore the glycoproteome, paving the way for new discoveries in drug development and biomedical research.
References
-
An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins. (2018). National Institutes of Health. [Link]
-
A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). (n.d.). Proceedings of the National Academy of Sciences. [Link]
-
CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. (n.d.). National Institutes of Health. [Link]
-
Glycoprotein Enrichment Resin User Manual. (2009). Takara Bio. [Link]
-
The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime. [Link]
-
Glycoprotein Enrichment Kit (Phenyl Boronic Acid). (n.d.). Creative Biolabs. [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). PubMed Central. [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). ACS Publications. [Link]
-
A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. (2017). National Institutes of Health. [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). ResearchGate. [Link]
-
Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. (2022). PubMed Central. [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega. [Link]
-
Synthesis of boronic acid-functionalized molecularly imprinted silica nanoparticles for glycoprotein recognition and enrichment. (2013). Royal Society of Chemistry. [Link]
-
Bottom-Up Proteomics: Advancements in Sample Preparation. (n.d.). MDPI. [Link]
-
Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (2020). ResearchGate. [Link]
-
Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. (n.d.). National Institutes of Health. [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). MDPI. [Link]
-
N‑Terminal Cysteine Bioconjugation with (2- Cyanamidophenyl)boronic Acids Enables the Direct Formation of Benzodiazaborines on Peptides. (2023). Universidad de Zaragoza. [Link]
-
Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. (2013). PubMed. [Link]
-
Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. (2022). ResearchGate. [Link]
-
Boronic Acids as Ligands for Affinity Chromatography. (2006). ResearchGate. [Link]
-
Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. (n.d.). The University of Manchester. [Link]
-
Boronic Acid-Linked Cell-Penetrating Peptide for Protein Delivery. (n.d.). PubMed Central. [Link]
-
Dynamic formation of imidazolidino boronate enables design of cysteine-responsive peptides. (n.d.). PubMed Central. [Link]
-
Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI. [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. (2023). Open Exploration Publishing. [Link]
-
Internal and External Catalysis in Boronic Ester Networks. (n.d.). ACS Publications. [Link]
-
Synthesis of Boronic Acid‐Functionalized Core–Shell Mesoporous Silica–TiO2 Nanocomposite for Specific Enrichment of Glycopeptides From Biological Samples. (n.d.). PubMed Central. [Link]
-
Cysteine-Selective Installation of Functionally Diverse Boronic Acid Probes on Peptides. (2023). ACS Publications. [Link]
Sources
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing [mdpi.com]
- 2. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xiamenbiotime.com [xiamenbiotime.com]
- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. takarabio.com [takarabio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Stoichiometric Control in 3-Maleimidophenyl Boronic Acid (MPBA) Reactions
This Application Note is structured to provide a rigorous, field-ready protocol for the use of 3-Maleimidophenyl boronic acid (MPBA) . It moves beyond basic product sheets to address the specific stoichiometric and mechanistic challenges of using a heterobifunctional linker that combines irreversible kinetic conjugation (Maleimide) with reversible thermodynamic complexation (Boronic Acid).
Executive Summary
This compound (MPBA) is a versatile heterobifunctional crosslinker used to bridge the gap between thiol-containing biomolecules (proteins, antibodies) and diol-containing targets (glycans, ribonucleosides, or functionalized drugs). Its utility lies in its dual-reactivity:
-
Irreversible Anchoring: The maleimide moiety reacts rapidly and specifically with free sulfhydryls (cysteine) to form a stable thioether bond.
-
Reversible Capture: The boronic acid moiety forms dynamic, pH-dependent cyclic esters with 1,2- or 1,3-diols.
This guide addresses the critical challenge of stoichiometric mismatch . The maleimide reaction is kinetically driven and stoichiometric, while the boronic acid interaction is thermodynamically driven (equilibrium-based). Successful application requires distinct control strategies for each step to prevent crosslinking artifacts and ensure high-fidelity bioconjugates.
Mechanism of Action & Critical Parameters
The Dual-Step Reaction Pathway
The MPBA workflow operates on two distinct chemical timelines. Understanding this causality is essential for experimental design.
-
Step 1: The Kinetic Phase (Thiol-Maleimide). This reaction is fast (
) and irreversible. The critical parameter here is the Molar Excess of MPBA relative to protein thiols to outcompete hydrolysis. -
Step 2: The Thermodynamic Phase (Boronate-Diol). This is an equilibrium process (
). The critical parameters are pH (relative to the boronic acid pKa ~8.8) and Local Concentration (Avidity).
Graphviz Reaction Logic
The following diagram illustrates the sequential reaction logic and the competing side reactions (Hydrolysis/Oxidation) that must be mitigated.
Caption: Figure 1. Sequential reaction pathway for MPBA. Blue arrows indicate the irreversible conjugation step; Green arrows indicate the reversible complexation step. Red dotted lines represent competing degradation pathways.
Detailed Experimental Protocols
Protocol 1: Reagent Preparation & Solubility (The "Zero-Step")
Objective: To prepare a stable MPBA stock solution free of hydrolyzed contaminants.
-
Challenge: MPBA is hydrophobic. Direct addition to aqueous buffer causes precipitation and rapid hydrolysis.
-
Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
Procedure:
-
Weigh 3-5 mg of MPBA (MW: ~217.03 g/mol ) in a microcentrifuge tube.
-
Dissolve in anhydrous DMSO to a concentration of 10–50 mM .
-
Calculation: For 2.17 mg MPBA, add 100 µL DMSO to make 100 mM.
-
-
QC Check: The solution must be clear. If cloudy, do not use (indicates moisture contamination or polymerization).
-
Storage: Use immediately. Do not store dilute aliquots. Frozen stocks (-20°C) of high concentration (>50 mM) in anhydrous solvent are stable for 1 month if sealed under argon.
Protocol 2: Protein Conjugation (The Kinetic Anchor)
Objective: Covalent attachment of MPBA to a cysteine-containing protein (e.g., Antibody or Enzyme). Stoichiometry Strategy: We use a molar excess of MPBA to drive the reaction to completion before the maleimide hydrolyzes.
| Parameter | Recommendation | Rationale |
| Buffer | PBS or HEPES (pH 7.0–7.2) | Avoids amine competition (low pH) and maleimide hydrolysis (high pH). Avoid Tris (can complex boronic acid). |
| EDTA | 1–5 mM | Chelates divalent metals that catalyze thiol oxidation (disulfide formation). |
| Protein Conc. | 1–5 mg/mL | Higher concentrations improve conjugation efficiency ( |
| MPBA Excess | 10x – 20x | Standard for antibodies (IgG). Ensures high Drug-Antibody Ratio (DAR). |
| MPBA Excess | 2x – 5x | Use if precise site-selectivity (e.g., engineered Cys) is required to avoid non-specific Lysine coupling. |
Step-by-Step:
-
Reduction (If necessary): If thiols are oxidized (disulfides), treat protein with 5-10 mM TCEP for 30 min. Remove TCEP via a desalting column (e.g., Zeba Spin, PD-10) equilibrated in PBS/EDTA. Note: TCEP does not react with maleimides as aggressively as DTT, but removal is best practice.
-
Reaction: Add the calculated volume of MPBA/DMSO stock to the protein solution.
-
Limit DMSO: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.
-
-
Incubation: Incubate for 2 hours at Room Temperature or 4 hours at 4°C.
-
Why? Maleimide hydrolysis half-life is ~4-8 hours at pH 7. Reaction must finish before hydrolysis dominates.
-
-
Quenching (Optional): Add 100 mM Cysteine or Mercaptoethanol (final 1-5 mM) and incubate for 15 min. This scavenges unreacted maleimide, preventing it from reacting with other proteins later.
-
Purification: Remove excess MPBA and quenchants using a Desalting Column (MWCO 7k) or Dialysis against PBS.
-
Critical: Do not use buffers containing sorbitol, glucose, or glycerol, as they will bind the boronic acid.
-
Protocol 3: Functional Application (The Thermodynamic Capture)
Objective: Utilizing the boronic acid moiety to bind a target diol.[1]
Stoichiometry Strategy: Unlike the covalent step, this is an equilibrium. Success depends on shifting the equilibrium
Key Variables:
-
pH: The boronate anion (tetrahedral) binds diols much stronger than the neutral trigonal form.
-
MPBA pKa: ~8.8.
-
Working at pH 7.4: Binding is weak (
mM range) for simple sugars like glucose. -
Working at pH 8.5-9.0: Binding is strong (
µM range).
-
-
Ligand Choice: If working at physiological pH (7.4) is mandatory, the target diol must have high affinity.
-
High Affinity Ligands: Salicylhydroxamic acid (SHA), Catechols (Dopamine), Sialic Acid (moderate).
-
Workflow:
-
Equilibration: Adjust the buffer of the MPBA-Protein conjugate to the optimal binding pH (e.g., 100 mM Carbonate buffer pH 9.0 for standard sugars, or PBS pH 7.4 for SHA-modified drugs).
-
Complexation: Mix MPBA-Protein with the Diol-Target.
-
Validation:
-
Fluorescence Assay: If using a fluorescent diol (e.g., Alizarin Red S), binding causes a spectral shift or intensity change.
-
Surface Plasmon Resonance (SPR): Immobilize MPBA-Protein on a chip; flow Diol-Target to measure
.
-
Troubleshooting & Self-Validation
Common Failure Modes
-
Precipitation during Conjugation: MPBA stock was too concentrated or added too quickly. Fix: Dilute protein to <2 mg/mL and add MPBA slowly while vortexing.
-
No Binding to Diol:
-
Cause 1: Buffer interference. Did you use Tris, Sorbitol, or Glycerol? Fix: Switch to PBS or HEPES.[2]
-
Cause 2: pH too low. At pH 7.4, MPBA is mostly neutral. Fix: Increase pH to 8.5 or use a boronic acid with a lower pKa (e.g., benzoboroxole) if MPBA is not strictly required.
-
-
Low Conjugation Yield (Maleimide step):
-
Cause: Oxidized thiols on protein. Fix: Ensure TCEP reduction was effective and Ellman's reagent test confirms free -SH groups before adding MPBA.
-
Validation Assay (The HABA Equivalent for Boronic Acid)
To confirm the MPBA is successfully attached and active:
-
Alizarin Red S (ARS) Assay: ARS is a catechol dye that is non-fluorescent (or weakly fluorescent) but becomes highly fluorescent upon binding boronic acid.
-
Protocol:
-
Mix 50 µL of Conjugate with 50 µL of 100 µM ARS in Carbonate Buffer pH 9.0.
-
Measure Fluorescence (Ex 460 nm / Em 570 nm).
-
Compare against a "Protein-only" control.[3] A significant signal increase confirms the presence of functional Boronic Acid.
-
References
-
Bachem. (2022).[4] The Thiol-Maleimide Reaction: A Guide. Link
-
Cambre, J. N., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer, 52(21), 4631-4643. Link
-
Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375-1397. Link
-
Thermo Fisher Scientific. Chemistry of Crosslinking. Link
-
Santos, A. C., et al. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Chemistry – A European Journal. Link
Sources
Application Note: Sequential Conjugation Strategies for 3-Maleimidophenyl Boronic Acid (3-MPBA)
Abstract & Strategic Overview
3-Maleimidophenyl boronic acid (3-MPBA) is a high-value heterobifunctional linker that bridges the gap between covalent protein modification and reversible (or "click"-like) molecular recognition. Unlike standard crosslinkers (e.g., SMCC), 3-MPBA possesses two orthogonal reactivities:
-
Maleimide: A soft electrophile for rapid, permanent conjugation to thiols (Cysteine) at near-neutral pH.
-
Phenyl Boronic Acid (PBA): A Lewis acid capable of forming reversible covalent bonds with 1,2- or 1,3-diols (sugars, ribonucleosides) or high-affinity stable complexes with salicylhydroxamic acid (SHA).
This guide details a sequential conjugation strategy . The primary workflow involves anchoring the 3-MPBA to a protein scaffold via cysteine residues, followed by the exploitation of the boronic acid moiety for secondary targeting (glycan enrichment) or bioorthogonal assembly (SHA-mediated immobilization).
Chemical Logic & Mechanism
Understanding the distinct requirements of the two functional groups is critical for sequential success.
The Maleimide Moiety (Step 1)
-
Target: Sulfhydryl groups (-SH) on Cysteine.
-
Optimal pH: 6.5 – 7.5.[3]
-
Constraint: At pH > 8.0, specificity is lost (primary amines react), and the maleimide ring hydrolyzes rapidly, neutralizing its reactivity before conjugation.
The Phenyl Boronic Acid Moiety (Step 2)
-
Target: cis-Diols (e.g., Sialic acid, Galactose) or Salicylhydroxamic Acid (SHA).
-
Mechanism: Reversible esterification (boronate ester formation).
-
Optimal pH: Dependent on the pKa of the specific boronic acid (~8.8 for 3-MPBA).
-
Diol Binding: Favored at pH > pKa (basic conditions) where the boron is tetrahedral (
). -
SHA Binding: Unique "cage" complex forms efficiently at physiological pH (7.4) and is hydrolytically stable, unlike sugar complexes.
-
Visualization of the Sequential Pathway
Figure 1: Sequential workflow for 3-MPBA. Step 1 locks the linker to the protein. Step 2 branches into reversible sensing (Route A) or stable bioconjugation (Route B).
Protocol Phase 1: Thiol-Maleimide Ligation
Objective: Covalently attach 3-MPBA to the protein of interest (POI) while preserving the activity of the boronic acid.
Materials
-
Buffer A: PBS (100 mM Phosphate, 150 mM NaCl, pH 7.0). Do not use Tris or buffers with primary amines yet.
-
Stock Solvent: Anhydrous DMSO or DMF.
-
Reducing Agent: TCEP-HCl (preferred over DTT as it does not require removal before maleimide addition).
Step-by-Step Procedure
-
Protein Preparation:
-
Dissolve/dilute protein to 1–5 mg/mL in Buffer A .
-
If the protein is oxidized (disulfides), add TCEP at a 2–5 molar excess over the target cysteines. Incubate for 30 minutes at room temperature (RT).
-
Note: If using DTT, you must desalt the protein using a Zeba spin column or dialysis before adding 3-MPBA, as DTT will consume the maleimide.
-
-
Linker Solubilization:
-
Prepare a 50 mM stock solution of 3-MPBA in dry DMSO.
-
Caution: Prepare immediately before use.[3] Maleimides in solution (even DMSO) can degrade over time due to moisture.
-
-
Conjugation Reaction:
-
Add the 3-MPBA stock to the reduced protein solution.
-
Molar Ratio: Use a 10:1 to 20:1 molar excess of 3-MPBA over protein.
-
Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein precipitation.
-
Incubation: Mix gently and incubate for 2 hours at RT or overnight at 4°C.
-
-
Quenching & Purification:
-
Quench excess maleimide by adding Cysteine or Mercaptoethanol (final 10 mM) for 15 minutes.
-
Purification (Critical): Remove excess free 3-MPBA to prevent competition in Phase 2. Use a Desalting Column (e.g., PD-10 or Zeba) equilibrated with Buffer B (see below).
-
Protocol Phase 2: Boronic Acid Interplay
Objective: Utilize the exposed PBA moiety. Choose Route A for reversible binding or Route B for stable conjugation.
Route A: Reversible Glycan/Diol Binding (Sensing)
Application: Enrichment of glycoproteins or glucose sensing.
-
Buffer Exchange: Equilibrate the 3-MPBA-Protein conjugate in Alkaline Binding Buffer (100 mM Glycine-NaOH or Carbonate, pH 9.0).
-
Why pH 9.0? The pKa of phenylboronic acid is ~8.[6]8. Binding to neutral sugars (glucose) is inefficient at pH 7.4. Higher pH forces the boron into the anionic tetrahedral state, which binds diols tightly.
-
-
Interaction: Incubate with the glycan-containing sample.
-
Elution (Reversibility): To release the bound target, lower the pH to 5.0 (Acetate buffer) or add a competitive binder like Sorbitol (200 mM) at pH 9.0.
Route B: Salicylhydroxamic Acid (SHA) Ligation (Stable)
Application: Immobilizing the protein onto a surface or conjugating a secondary payload.
-
Buffer: PBS, pH 7.4. (SHA binding is efficient at physiological pH).[7]
-
Ligand Preparation: Dissolve the SHA-derivative (e.g., SHA-functionalized beads or fluorophore) in buffer/DMSO.
-
Conjugation: Mix the 3-MPBA-Protein with the SHA-ligand.
-
Kinetics: Reaction is fast (often < 30 mins).
-
Stability: The SHA-PBA complex is stable to hydrolysis and does not dissociate easily in neutral buffer.
-
-
Validation: The complex formation can often be monitored by a shift in UV absorbance or fluorescence quenching if using fluorophores.
Troubleshooting & Optimization Logic
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield (Step 1) | Maleimide hydrolysis prior to reaction. | Ensure 3-MPBA stock is fresh. Check pH of reaction; if > 7.5, lower to 6.5–7.[3]0. |
| Precipitation | Hydrophobicity of 3-MPBA. | Reduce 3-MPBA molar excess. Add cosolvents (up to 20% glycerol) if protein tolerates. |
| No Binding to Glycans (Step 2) | pH too low. | 3-MPBA has a high pKa (~8.8). Increase pH to 9.0 or use a boronic acid derivative with lower pKa (e.g., fluoro-PBA) if physiological pH is required. |
| Instability of Linker | Retro-Michael addition (Thiol exchange). | Pro-Tip: After Step 1, raise pH to 9.0 for 1 hour before purification. This forces hydrolysis of the succinimide ring, locking the thiol bond permanently (prevents deconjugation in serum). |
Decision Tree for pH Control
Figure 2: pH optimization logic. Deliberate hydrolysis (Ring Opening) prevents linker reversal.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Stolowitz, M. L., et al. (2001). "Phenylboronic Acid-Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization." Bioconjugate Chemistry, 12(2), 229–239.
-
Springs, S. L., & Wang, B. (2002). "Boronic Acid Compounds as Potential Pharmaceutical Agents."[8] Medicinal Research Reviews, 22(4), 346-376. (Detailed analysis of Boronic acid pKa and diol interactions).
-
Fontaine, S. D., et al. (2015).[9] "Long-term stabilization of maleimide-thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.[9] (Reference for the ring-opening stabilization strategy).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. scbt.com [scbt.com]
- 5. 170368-42-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. kinampark.com [kinampark.com]
Application Note: Oriented Immobilization of Biomolecules using 3-Maleimidophenylboronic Acid (MPBA)
Executive Summary
The immobilization of antibodies and glycoproteins onto solid supports (sensors, beads, or arrays) is a critical step in bioassay development. Traditional amine-coupling methods (NHS/EDC) result in random orientation, often occluding the antigen-binding sites and reducing assay sensitivity by up to 50-70%.
This technical guide details the use of 3-Maleimidophenylboronic acid (MPBA) , a heterobifunctional crosslinker designed for the oriented immobilization of antibodies. By bridging surface thiols and protein glycans, MPBA ensures that antibodies are immobilized via their Fc region, projecting the Fab binding domains outward for maximum antigen capture efficiency.
Mechanistic Principles
MPBA functions as a molecular bridge with two distinct specificities:
-
Maleimide Moiety: Reacts specifically with sulfhydryl groups (-SH) at physiological pH (6.5–7.5) to form a stable thioether bond. This is typically used to anchor the crosslinker to a thiolated surface.
-
Phenylboronic Acid (PBA) Moiety: Forms reversible cyclic boronate esters with cis-1,2-diols or cis-1,3-diols found in the carbohydrate residues (glycans) of glycoproteins.
The "Oriented" Advantage
Most IgG antibodies are glycosylated specifically at the Asn297 residue in the Fc region. By targeting these glycans, MPBA creates a "standing" orientation for the antibody, preventing steric hindrance at the antigen-binding site (Fab).
Chemical Reaction Scheme
The following diagram illustrates the stepwise conjugation mechanism:
Figure 1: Stepwise reaction mechanism. The maleimide anchors to the surface first, exposing the boronic acid to capture the antibody via Fc glycans.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9]
-
MPBA Crosslinker: (Store at 4°C, moisture sensitive).
-
Thiolated Surface: (e.g., Thiol-PEG-Gold chips, Mercaptosilane-glass, or Magnetic Beads with -SH groups).
-
Target Biomolecule: Glycosylated Antibody (IgG) or Enzyme (e.g., HRP).
-
Buffers:
-
Conjugation Buffer A: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.2 (For Maleimide reaction).
-
Binding Buffer B: 0.1 M Sodium Carbonate or HEPES, pH 8.5–9.0 (For Boronate reaction).
-
Blocking Buffer: 0.1 M HEPES, pH 8.5, containing 50 mM Ethanolamine (optional) or 1% BSA (if non-glycosylated).
-
CRITICAL: Avoid buffers containing Tris, Sorbitol, or other diols, as they competitively inhibit boronic acid binding.
-
Workflow Overview
Figure 2: Operational workflow for MPBA-mediated immobilization.
Detailed Steps
Phase 1: Surface Activation (Maleimide Reaction)
-
Preparation: Dissolve MPBA in dry DMSO or DMF to create a 50 mM stock solution immediately before use. Note: Maleimides hydrolyze in water; do not store aqueous solutions.
-
Reaction: Dilute the MPBA stock into Buffer A to a final concentration of 1–5 mM.
-
Incubation: Submerge the thiolated surface (chip/beads) in the MPBA solution. Incubate for 1–2 hours at room temperature (RT) with gentle agitation.
-
Washing: Wash the surface 3 times with Buffer A to remove excess crosslinker and hydrolyzed byproducts.
Phase 2: Oriented Capture (Boronate Reaction)
-
Buffer Exchange: Rinse the activated surface with Binding Buffer B (pH 8.5–9.0).
-
Scientific Insight: The pKa of phenylboronic acid is ~8.[1]8. A pH near or above the pKa facilitates the formation of the tetrahedral boronate anion, which binds cis-diols with higher affinity than the trigonal planar form [1, 4].
-
-
Capture: Apply the glycoprotein (Antibody) solution (diluted in Buffer B) to the surface. A concentration of 100–500 µg/mL is typically sufficient.
-
Incubation: Incubate for 2–4 hours at RT or Overnight at 4°C.
-
Washing: Wash extensively with Buffer B to remove non-specifically bound proteins.
Phase 3: Stabilization (Optional)
The boronate-diol bond is reversible.[2][3] For applications requiring permanent immobilization (e.g., harsh washing steps):
-
Secondary Crosslinking: Briefly treat the surface with a homobifunctional crosslinker (like Glutaraldehyde or BS3) to covalently "lock" the orientation, though this risks modifying the antigen-binding site.
-
Alternative: Use MPBA derivatives with lower pKa (e.g., o-aminomethylphenylboronic acid) for stronger binding at neutral pH, though standard MPBA is usually sufficient for affinity-based sensing [6].
Optimization & Troubleshooting
Buffer Compatibility Table
| Buffer Component | Compatibility | Reason |
| Phosphate (PBS) | High | Ideal for Maleimide reaction (pH 7.2). |
| HEPES | High | Good for both pH ranges; non-interfering. |
| Carbonate/Bicarbonate | High | Ideal for Boronate binding (pH > 8.5). |
| Tris (Tris-HCl) | Incompatible | Contains 1,2-aminoethanol structure; competes for Boron. |
| Sorbitol / Mannitol | Incompatible | High-affinity competitors; used for elution, not binding. |
| EDTA | Recommended | Chelates metals that catalyze thiol oxidation. |
Critical Control Parameters
-
pH Sensitivity: If the pH drops below 7.0, the boronate-glycan complex will dissociate. This property can be exploited for surface regeneration (wash with pH 4.0 acetate buffer or 100 mM Sorbitol) [5].
-
Glycan Accessibility: Some recombinant antibodies (e.g., from E. coli) lack glycosylation and will not bind. Ensure your target is expressed in mammalian systems (CHO, HEK).
-
Steric Hindrance: If the surface thiol density is too high, multipoint attachment may distort the antibody. Optimize the MPBA concentration during activation.
Advanced Application: Salicylhydroxamic Acid (SHA)
Beyond glycans, MPBA binds with ultra-high affinity to Salicylhydroxamic acid (SHA) . This can be used as a synthetic tag system:
-
Modify a protein of interest with an SHA-NHS ester.
-
Immobilize MPBA on the surface.
-
The MPBA-SHA interaction is stronger and more stable at physiological pH than the MPBA-Sugar interaction, offering a robust alternative to Streptavidin-Biotin [6].
References
-
Brooks, W.L.A. & Sumerlin, B.S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews, 116(3), 1375-1397. Link
- Liu, X., et al. (2014). Oriented immobilization of antibodies on boronic acid-functionalized magnetic nanoparticles for the enrichment of pathogens. Analytica Chimica Acta, 812, 109-116.
-
Ho, J.A., et al. (2010). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing.[4] International Journal of Molecular Sciences, 11(12), 527-542. Link
-
Li, Y., et al. (2019).[5] Oriented Surface Immobilization of Antibodies at the Conserved Nucleotide Binding Site. Analytical Chemistry. Link
-
Bergman, A., et al. (2019).[5] Binding of boronic acids with sugars in aqueous solution at physiological pH.[6] Journal of Molecular Recognition. Link
-
Stolowitz, M.L., et al. (2001). Phenylboronic acid-salicylhydroxamic acid bioconjugates. 1. A novel boronic acid complex for protein immobilization. Bioconjugate Chemistry, 12(2), 229-239. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preactivation Crosslinking—An Efficient Method for the Oriented Immobilization of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Side reactions of 3-Maleimidophenyl boronic acid and their prevention
Topic: Side Reactions of 3-Maleimidophenyl Boronic Acid and Their Prevention
Executive Summary: The Dual-Reactivity Challenge
This compound (MPBA) is a heterobifunctional crosslinker valued for its ability to bridge sulfhydryl-containing biomolecules (via the maleimide group) and diol-containing moieties or active-site nucleophiles (via the boronic acid group).
However, its utility is governed by a precarious balance.[1] The maleimide moiety is kinetically unstable in aqueous environments, prone to hydrolysis that permanently deactivates it. Conversely, the boronic acid group is susceptible to protodeboronation and oxidation, which strips the molecule of its affinity ligand capabilities.
This guide provides the mechanistic insight and troubleshooting protocols required to navigate these competing instabilities.
Mechanism of Instability & Side Reactions[2]
A. Maleimide Hydrolysis (The "Silent Killer")
The most common cause of experimental failure is the pre-conjugation hydrolysis of the maleimide ring.
-
Mechanism: Hydroxide ions (
) attack the carbonyl carbon of the maleimide ring.[2] -
Result: Ring opening forms maleamic acid, which is unreactive toward thiols.[3]
-
Kinetics: The reaction is pH-dependent.[3][4][5][6][7] At pH 7.0, the half-life is days; at pH 8.0, it drops to hours; at pH >8.5, it is minutes.
B. Protodeboronation (Boronic Acid Loss)
-
Mechanism: Under basic conditions or in the presence of certain metal ions, the C-B bond cleaves, replacing the boronic acid group with a hydrogen atom (yielding N-phenylmaleimide derivatives).
-
Result: Total loss of affinity for diols (sugars, RNA) or enzyme active sites.
-
Trigger: High temperature (>40°C) and high pH (>9.0) accelerate this process.
C. Off-Target Amine Reactivity
-
Mechanism: At pH > 7.5, the deprotonated primary amines (Lysine side chains) become nucleophilic enough to compete with thiols for the maleimide double bond.
-
Result: Heterogeneous conjugates and cross-linking aggregation.
Visualization: Reaction Pathways & Competition
The following diagram illustrates the competing pathways MPBA undergoes in a biological buffer.
Figure 1: Competitive reaction pathways for the Maleimide moiety of MPBA. Note that hydrolysis (Yellow) permanently inactivates the linker.
Troubleshooting Guide: Diagnostics & Solutions
Category 1: Low Conjugation Yield (Thiol Reactivity)
| Symptom | Probable Cause | Technical Solution |
| No conjugation observed | Hydrolysis of Maleimide | Check Solvent: Ensure MPBA stock was dissolved in anhydrous DMSO/DMF immediately before use. Do not store aqueous stocks.Check pH: If buffer pH > 8.0, maleimide hydrolyzed before reacting. Adjust to pH 7.0–7.2. |
| Low Yield | Oxidized Thiols (Disulfides) | Pre-treat Protein: Thiols on the target protein may be oxidized to disulfides. Treat with TCEP (non-thiol reducing agent) prior to adding MPBA. |
| Precipitation | Over-crosslinking | Amine Reaction: pH was likely too high (>8.0), causing maleimide to react with surface lysines, leading to polymerization. Lower pH to 6.5–7.0. |
Category 2: Loss of Boronic Acid Activity
| Symptom | Probable Cause | Technical Solution |
| No binding to Diols/Sugars | Buffer Interference | Remove Competing Diols: Ensure buffer does not contain Sorbitol, Mannitol, or Glycerol. These bind MPBA competitively. |
| Loss of Affinity over time | Protodeboronation | Temperature Control: Avoid heating above 37°C. Store conjugates at 4°C. Avoid metal catalysts (Cu, Pd) in buffers. |
| Unexpected Oxidation | ROS Presence | Degas Buffers: Boronic acids can oxidize to phenols in the presence of reactive oxygen species (ROS). Use degassed buffers or add EDTA. |
Standardized Protocol: MPBA Conjugation
Objective: Conjugate MPBA to a Cysteine-containing protein while preserving Boronic Acid activity.
Materials
-
MPBA Stock: 10 mg/mL in Anhydrous DMSO (Prepare fresh).
-
Reaction Buffer: PBS (100mM Phosphate, 150mM NaCl), pH 7.2. EDTA (5mM) is critical to chelate metals that catalyze protodeboronation.
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).[8]
Step-by-Step Workflow
-
Protein Preparation (Reduction):
-
If the target cysteines are involved in disulfide bonds, incubate protein with 2-5 molar equivalents of TCEP for 30 minutes at room temperature.
-
Note: TCEP does not contain thiols and does not need to be removed before maleimide addition (unlike DTT or Mercaptoethanol).
-
-
MPBA Addition (The Critical Step):
-
Calculate a 10-20 fold molar excess of MPBA over the protein.
-
Add MPBA stock dropwise to the protein solution while stirring.
-
Crucial: Final organic solvent (DMSO) concentration should not exceed 10% (v/v) to prevent protein denaturation.
-
-
Incubation:
-
Incubate for 2 hours at Room Temperature or 4 hours at 4°C.
-
Why? Lower temperature slows hydrolysis more than it slows the thiol-maleimide reaction, improving specificity.
-
-
Quenching (Optional but Recommended):
-
Add excess Cysteine or 2-Mercaptoethanol to quench unreacted maleimides.
-
Why? Prevents non-specific crosslinking during storage.
-
-
Purification:
-
Remove excess MPBA via dialysis or Desalting Column (Zeba Spin or PD-10).
-
Buffer Warning: Ensure the elution buffer is free of Tris (contains 1,2-aminoalcohol which can complex boron) or Sorbitol. Use Phosphate or HEPES.
-
Advanced Topic: Post-Conjugation Stabilization
Surprisingly, maleimide hydrolysis is sometimes desired —but only after conjugation.
-
The Problem: The thioether bond formed (Thiosuccinimide) is reversible via a Retro-Michael addition, which can lead to payload loss in plasma (presence of albumin).
-
The Solution: Promoting the hydrolysis of the succinimide ring after the thiol has attached creates a "Succinamic Acid Thioether".[8] This species is chemically stable and cannot undergo Retro-Michael exchange.
-
Method: After the conjugation is complete and excess MPBA is removed, raise the pH to 9.0 for 1 hour at 37°C. This forces the ring to open, "locking" the conjugate.
FAQ: Frequently Asked Questions
Q: Can I store MPBA in DMSO at -20°C? A: Yes, but only if the DMSO is anhydrous and the vial is sealed under argon/nitrogen. Moisture from the air will cause slow hydrolysis of the maleimide even at -20°C. We recommend making fresh stock for every critical experiment.
Q: Why did my buffer turn yellow after adding MPBA? A: This often indicates oxidation of the boronic acid to a phenol species, or the presence of amine contaminants reacting at high concentration. Check the age of your MPBA and ensure your buffer is degassed.
Q: Can I use Tris buffer? A: It is risky. Tris (tris(hydroxymethyl)aminomethane) contains both an amine and hydroxyl groups. While the amine is usually protonated at pH 7.2, the hydroxyls can weakly interact with the boronic acid, potentially interfering with downstream applications. Phosphate or HEPES are safer choices.
References
- Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.
-
Knapp, D. M., et al. (2009).[9] "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates."[9] Journal of the American Chemical Society, 131(20), 6961-6963.[9] Retrieved from [Link]
-
Li, M., et al. (2020).[10] "Protodeboronation mechanisms and prevention strategies." Synlett, 31, 2039-2042.[10]
Sources
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protodeboronation [organic-chemistry.org]
Technical Support Center: Minimizing Non-Specific Binding of 3-MPBA Conjugates
The following technical guide serves as a specialized support center for researchers working with 3-Maleimidophenylboronic acid (3-MPBA) conjugates. It is designed to address the unique "dual-reactivity" challenges posed by this molecule, where both the maleimide linker and the boronic acid payload can contribute to non-specific binding (NSB).
Core Technical Analysis: The "Dual-Trigger" Mechanism of NSB
To effectively troubleshoot 3-MPBA conjugates, one must first understand that non-specific binding arises from two distinct chemical moieties on the same molecule. Standard blocking (e.g., BSA) often fails because it only addresses surface adsorption, not the specific chemical affinity of the boronic acid.
The Three Pillars of 3-MPBA Background Noise
-
Unquenched Maleimides (Covalent NSB): If the maleimide group is not fully reacted or quenched, it will covalently bond to free thiols on non-target proteins (e.g., Albumin Cys-34).
-
Boronate-Diol Interactions (Affinity-Based NSB): The phenylboronic acid (PBA) group binds cis-diols (found in sugars like sialic acid, mannose, and galactose) present on glycoproteins and cell surfaces. This is often mistaken for "stickiness."
-
Hydrophobic Adsorption: The phenyl ring contributes to hydrophobic stacking on plastic surfaces (polystyrene plates) or hydrophobic patches on proteins.
Interactive Troubleshooting Guide (Q&A)
Section A: Conjugation Phase (Covalent Chemistry)
Q: I see high background immediately after conjugation, even in my negative control. Is my antibody sticky? A: It is likely not the antibody, but unreacted maleimide groups .
-
Diagnosis: If you did not perform a specific quenching step, the maleimide moiety remains active for hours at neutral pH. When you introduce the conjugate to a serum-containing sample, the maleimide reacts with serum albumin or other cysteine-rich proteins, creating a permanent covalent bond.
-
Solution: You must implement a "Capping" step. Add L-Cysteine or 2-Mercaptoethanol (at 10-20x molar excess over the maleimide) at the end of the reaction. Incubate for 15–30 minutes to neutralize all remaining maleimides before purification.
Q: My conjugate precipitates during storage. Could this cause the "speckled" background I see in imaging? A: Yes. 3-MPBA is hydrophobic.[1]
-
Mechanism: Over-labeling (high Drug-to-Antibody Ratio, DAR) alters the solubility profile of the protein.
-
Fix:
-
Keep the organic solvent (DMSO/DMF) < 10% during the reaction.
-
Target a lower DAR (2–4) by limiting the molar excess of 3-MPBA during conjugation.
-
Filter the final conjugate through a 0.22 µm PES filter to remove micro-aggregates before use.
-
Section B: Application Phase (Boronic Acid Interactions)
Q: My conjugate binds to the blocking buffer (BSA/Milk). How do I stop this? A: Standard blockers are glycoproteins. Boronic acids bind the glycans on BSA and Casein (milk).
-
Critical Adjustment: Do NOT use non-fat dry milk or standard BSA if your assay is sensitive to diol binding.
-
Alternative Blockers:
-
Fish Gelatin: Often less glycosylated.
-
PEG-based blockers: Completely synthetic and diol-free.
-
Periodate-treated BSA: If you must use BSA, treat it with periodate to oxidize the cis-diols, rendering them inert to boronic acid binding.
-
Q: How do I prove the binding I see is specific to my target and not just the boronic acid sticking to sugars? A: Use a Competitive Elution Control .
-
Protocol: Run a parallel control where the incubation buffer contains 50–100 mM Sorbitol or Salicylhydroxamic Acid (SHA) .
-
Logic: These small molecules have a higher affinity for the boronic acid than the surface glycans. If your signal disappears with Sorbitol, the binding was driven by the boronic acid moiety (likely NSB if your target wasn't a diol). If the signal remains, it is specific antibody-antigen binding.
Visualizing the Mechanism and Solution
The following diagram illustrates the pathways of non-specific binding and the checkpoints to eliminate them.
Caption: Logic flow of 3-MPBA non-specific binding pathways (Red) and the specific chemical interventions (Green) required to neutralize them.
Optimized Experimental Protocols
Protocol A: The "Zero-Background" Conjugation Workflow
Use this protocol to prevent covalent NSB.
-
Conjugation: Mix 3-MPBA with thiol-reduced protein (pH 6.5–7.0). Incubate 2 hours at Room Temp.
-
Quenching (Critical): Add L-Cysteine to a final concentration of 1 mM. Incubate for 15 minutes.
-
Why: This caps unreacted maleimides, preventing them from reacting with your assay samples later.
-
-
Purification: Desalt using a Zeba Spin Column or dialysis against PBS to remove free 3-MPBA and the Cysteine-MPBA adducts.
Protocol B: Buffer Optimization Matrix
Use this table to select the right buffer additives for your assay step.
| Additive | Recommended Conc. | Mechanism of Action | When to Use |
| Sorbitol | 50 – 200 mM | Competes for boronic acid binding sites (low affinity). | Use in wash buffers to reduce weak background binding to glycosylated surfaces. |
| Salicylhydroxamic Acid (SHA) | 1 – 10 mM | High-affinity competitive inhibitor. | Use to prove specificity. If signal remains after SHA, it is NOT boronic acid dependent. |
| Tween-20 | 0.05% – 0.1% | Disrupts hydrophobic interactions. | Essential for reducing the hydrophobic adsorption of the phenyl ring. |
| Tris Buffer | 20 – 50 mM | Can form weak complexes with boronic acids. | Avoid if high sensitivity is needed; Use if you need to suppress background slightly. |
| pH Adjustment | pH 7.0 – 7.4 | Keeps boronic acid largely trigonal (inactive). | Maintain neutral pH. Higher pH (>8.0) increases boronic acid ionization and NSB. |
References & Further Reading
-
Mechanism of Boronic Acid-Diol Interaction:
-
Maleimide Quenching Strategies:
-
Title: Bioconjugation Techniques (Third Edition) - Chapter 3
-
Source:Academic Press
-
Link:[Link]
-
-
Blocking Non-Specific Binding in Immunoassays:
-
Boronic Acid Affinity Chromatography (Troubleshooting):
Sources
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid-modified magnetic materials for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. mdpi.com [mdpi.com]
Strategies to control the dual reactivity of 3-Maleimidophenyl boronic acid
Dual-Reactivity Control & Troubleshooting Guide
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Mastering the Orthogonal Reactivity of 3-Maleimidophenyl Boronic Acid
Executive Summary: The Dual-Handle Challenge
This compound (3-MPBA) is a bifunctional linker that bridges the worlds of cysteine-based bioconjugation and boronate-affinity chemistry . It possesses two distinct reactive "handles":
-
The Maleimide: A "soft" electrophile designed for rapid, specific Michael addition to thiols (e.g., cysteine residues on proteins).[1]
-
The Boronic Acid: A Lewis acid capable of reversible covalent bonding with 1,2- or 1,3-diols (e.g., sialic acids, sugars, ribonucleotides) or undergoing Suzuki-Miyaura cross-coupling.
The Core Conflict: These two handles have opposing pH requirements. The maleimide ring is susceptible to irreversible hydrolysis at basic pH (>7.5), while the boronic acid typically requires basic conditions (pH > 8.0) to ionize into its active tetrahedral boronate form for optimal diol binding.
This guide provides the protocols and logic to navigate this "pH Paradox" and achieve successful dual functionalization.
Module 1: The Maleimide Interface (Thiol Conjugation)
Objective: Covalent attachment to a biomolecule (Protein/Peptide) via Cysteine.
Critical Mechanism
The maleimide undergoes a Michael addition with a thiolate anion. This reaction is kinetically favored at pH 6.5–7.5 .
-
Risk: At pH > 8.0, hydroxide ions compete with the thiol, causing ring-opening hydrolysis to maleamic acid, which is non-reactive toward thiols (dead end).
Standard Operating Procedure (SOP-M1)
-
Buffer: PBS (Phosphate Buffered Saline) or HEPES, pH 6.5–7.0.
-
Warning: Avoid buffers containing primary amines (e.g., Tris, Glycine) if pH > 7.5, as they can slowly react with maleimides, though thiols are much faster.
-
-
Solvent: Dissolve 3-MPBA in anhydrous DMSO or DMF (Stock: 10–50 mM).
-
Stoichiometry: Use 1.5–5.0 molar excess of 3-MPBA over thiol.
-
Time/Temp: 1–2 hours at Room Temperature (RT) or 4°C overnight.
Troubleshooting & FAQs
Q: My conjugation yield is low (<20%). What happened?
-
Diagnosis 1 (pH drift): If the pH rose above 7.5, the maleimide hydrolyzed before reacting.
-
Diagnosis 2 (Oxidation): Your protein's cysteines may have oxidized to disulfides.
-
Fix: Pre-treat the protein with TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfides. TCEP is compatible with maleimide chemistry (unlike DTT, which contains thiols and will scavenge your 3-MPBA).
Q: Can I store the maleimide stock solution?
-
Answer: Only in anhydrous organic solvent (DMSO/DMF) at -20°C. In aqueous buffer, the maleimide half-life is hours to days depending on pH. Always prepare fresh for aqueous experiments.
Module 2: The Boronic Acid Interface (Diol Binding)
Objective: Reversible binding to cis-diols (sugars, glycoproteins) or surface immobilization.
Critical Mechanism
Phenylboronic acid exists in equilibrium between a neutral trigonal planar form (sp²) and an anionic tetrahedral form (sp³). The tetrahedral anion binds diols with much higher affinity.
-
pKa Factor: The pKa of the phenylboronic acid group in 3-MPBA is approximately 8.8.
-
The Trap: To maximize binding, you typically raise pH. However, if you haven't reacted the maleimide yet, raising the pH destroys it.
Interference Alert: The "Tris Trap"
NEVER use Tris or Bicine buffers when studying boronic acid interactions. These buffers contain 1,2-aminoalcohols or diols that complex with the boronic acid, effectively "capping" it and preventing interaction with your target.
-
Recommended Buffers: Phosphate, HEPES, MOPS, Piperazine.
Visualizing the pH Paradox
Caption: The "Sequential Logic" workflow. Path A (Green) preserves the maleimide for conjugation before activating the boronic acid. Path B (Red/Yellow) leads to deactivation.
Module 3: Strategic Protocol for Dual Utilization
The Golden Rule: Always react the Maleimide First , then the Boronic Acid .
Step-by-Step Protocol (Sequential Functionalization)
-
Solubilization:
-
Dissolve 1 mg 3-MPBA in 50 µL anhydrous DMSO.
-
-
Step 1: Thiol Conjugation (The "Low pH" Step)
-
Mix DMSO stock with Protein-SH in PBS, pH 6.8 .
-
Incubate 2 hours at RT.
-
Purification: Remove excess unreacted 3-MPBA using a desalting column (e.g., PD-10) or dialysis.
-
Result: You now have a Boronic Acid-tagged Protein.
-
-
Step 2: Diol Binding / Targeting (The "High pH" Step)
-
Adjust buffer to pH 8.5 (e.g., Carbonate buffer or alkaline Phosphate) OR keep at pH 7.4 and accept lower affinity (often sufficient for sialic acid targeting).
-
Introduce the diol-containing target (e.g., sugar column, cell surface).[2]
-
Note: The thioether linkage formed in Step 1 is stable at pH 8.5.
-
Data & Reference Tables
Table 1: Solvent & Buffer Compatibility Matrix
| Component | Compatibility | Reason / Notes |
| DMSO / DMF | Excellent | Preferred for stock solutions. Anhydrous is critical. |
| Ethanol / Methanol | Poor | Boronic acids can form esters with alcohols; protic solvents may accelerate maleimide degradation over long periods. |
| PBS / HEPES | Excellent | Non-interfering buffers. Ideal for conjugation. |
| Tris / Bicine | FORBIDDEN | Contains 1,2-aminoalcohols that complex with boronic acid (Competitive Inhibition). |
| TCEP | Good | Non-thiol reducing agent. Safe for maleimides. |
| DTT / Mercaptoethanol | FORBIDDEN | Contains thiols.[3][4][5][6] Will react with maleimide instantly, consuming the reagent. |
Table 2: pH Effects on Reactivity
| pH Range | Maleimide Status | Boronic Acid Status | Recommended Action |
| < 6.0 | Stable, Slow Reaction | Trigonal (Neutral), Low Affinity | Storage / Slow Conjugation |
| 6.5 – 7.5 | Optimal Reactivity | Trigonal (Neutral), Low Affinity | Perform Thiol Conjugation Here |
| 8.0 – 9.0 | Hydrolysis Risk (High) | Tetrahedral (Anionic), High Affinity | Perform Diol Binding Here (Post-Conjugation) |
| > 9.5 | Rapid Degradation | Tetrahedral, High Affinity | Avoid |
Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying failure points in 3-MPBA workflows.
References
-
Boronic Acid-Diol Complexation & Buffer Interference
-
Maleimide Hydrolysis & Thiol-Michael Addition
- Title: Improving the Stability of Maleimide–Thiol Conjug
- Source: Chemistry – A European Journal (PMC).
-
URL:[Link]
- Relevance: Explains the kinetics of maleimide hydrolysis vs. thiol addition and the importance of pH control.
-
Boronic Acid pKa and Structure-Activity Relationships
- Title: Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- Source: NIH / PubMed Central.
-
URL:[Link]
- Relevance: Provides pKa data and binding constants for phenylboronic acid deriv
-
Applications in Biosensing (Dual Reactivity Examples)
Sources
- 1. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 硼酸及其衍生物 [sigmaaldrich.com]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Storage & Handling of 3-Maleimidophenyl Boronic Acid (3-MPBA)
Introduction: The "Dual-Threat" Reagent
3-Maleimidophenyl boronic acid (3-MPBA) is a heterobifunctional crosslinker that bridges cysteine-containing biomolecules (via the maleimide ) with diol-containing targets like sugars or ribonucleosides (via the boronic acid ).
The Core Challenge: You are managing two opposing chemical sensitivities in one vial.
-
The Maleimide: Prone to irreversible hydrolytic ring-opening in the presence of moisture and basic pH.
-
The Boronic Acid: Prone to reversible dehydration to form boroxine (cyclic anhydride) trimers.
This guide replaces generic handling advice with a field-proven system to maintain reagent integrity.
Critical Storage Protocols (The "Iceberg" Model)
The most common failure mode for 3-MPBA is not the experiment itself, but the degradation that occurs during storage.
The Protocol[1][2][3]
-
Temperature: Store strictly at -20°C .
-
Atmosphere: The vial must be kept under an inert gas (Argon or Nitrogen).
-
Desiccation: Essential. The maleimide moiety is hygroscopic.[1]
-
Container: Amber glass is preferred to prevent light-induced degradation, though moisture is the primary threat.
The "Aliquot" Rule
Never thaw the master stock repeatedly. Upon the first opening:
-
Equilibrate the vial to room temperature before opening (prevents condensation).
-
Weigh out single-use aliquots in a dry box or low-humidity environment.
-
Seal aliquots under Argon.
Visualization: The Storage Integrity Workflow
Figure 1: The "One-Way" workflow prevents the introduction of atmospheric moisture, the primary catalyst for maleimide hydrolysis.
Solubilization & Handling
Solvent Selection
3-MPBA is poorly soluble in water. Attempting to dissolve it directly in aqueous buffer will result in precipitation or slow dissolution, leading to hydrolysis before the reagent is even in solution.
Recommended Solvents:
-
Primary: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Concentration: Prepare a 10–50 mM stock solution.
The "Boroxine Trap" (Troubleshooting Purity)
Users often run NMR on their stock and panic because they see extra peaks or integration errors. This is usually not impurity.
-
Mechanism: Boronic acids spontaneously dehydrate to form boroxines (six-membered cyclic anhydrides) in dry conditions [1].[2]
-
Impact: This process is reversible. Upon addition to aqueous buffer, the boroxine hydrolyzes back to the monomeric boronic acid species.
-
Action: Do not discard the reagent. Calculate stoichiometry based on the monomeric molecular weight, assuming the equilibrium will shift in water.
| Parameter | Recommendation | Technical Rationale |
| Solvent | Anhydrous DMSO/DMF | Prevents maleimide hydrolysis; ensures full solubility. |
| Max Stock Conc. | ~50 mM | Avoids precipitation; allows small volume additions. |
| Aqueous Stability | < 15 Minutes | Maleimide half-life decreases rapidly at pH > 7.0 [2]. |
| Boroxine State | Ignore in Stock | Reverts to active acid form in aqueous buffer [1]. |
Experimental Protocols: Conjugation
Step-by-Step Methodology
This protocol assumes conjugation to a cysteine-containing protein.
-
Buffer Preparation:
-
Prepare PBS (Phosphate Buffered Saline) or HEPES , pH 6.5 – 7.2.
-
Warning: Avoid Tris or Sorbitol buffers if immediate boronic acid activity is required, as they can complex with the boron center, though this is reversible.
-
Include 0.5 – 5 mM EDTA to chelate metals that catalyze disulfide formation.
-
-
Protein Reduction (If necessary):
-
Treat protein with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides. TCEP does not react with maleimides, unlike DTT, so it does not need to be removed [3].
-
-
Reaction Initiation:
-
Dissolve 3-MPBA in DMSO (50 mM stock).
-
Add 3-MPBA stock to the protein solution.
-
Target: 10-20 fold molar excess of 3-MPBA over protein thiols.
-
Final Solvent: Keep DMSO concentration < 10% (v/v) to prevent protein denaturation.
-
-
Incubation:
-
Incubate for 2 hours at Room Temperature or 4°C overnight.
-
Critical: Keep pH < 7.5. Above pH 8.0, maleimide hydrolysis competes significantly with thiol addition [2].
-
-
Purification:
-
Remove excess 3-MPBA via desalting column (e.g., Sephadex G-25) or dialysis.
-
Visualization: Chemical Fate & Degradation Pathways
Figure 2: The Kinetic Competition. Success depends on favoring the green path (Conjugation) over the red path (Hydrolysis).
Troubleshooting & FAQs
Q: My conjugation yield is low (< 10%). What happened? A: This is almost always a pH issue. If your buffer pH was > 7.5, the maleimide likely hydrolyzed to maleamic acid before it could react with the protein.
-
Fix: Lower pH to 6.5–7.0 and increase reagent excess.
-
Check: Ensure your protein thiols are actually reduced (use Ellman's Reagent to quantify free thiols).
Q: I see a precipitate when I add the 3-MPBA stock to my buffer. A: You likely exceeded the solubility limit or added it too quickly.
-
Fix: Vortex the buffer while slowly adding the DMSO stock. Do not exceed 10% DMSO final concentration.
Q: Can I use Tris buffer? A: Use with caution. Tris contains 1,2-aminoalcohols which can complex with boronic acids. While this interaction is usually weaker than the maleimide-thiol reaction, it can complicate downstream sugar-binding assays. Phosphate or HEPES are safer choices [4].
Q: Why does the manufacturer certificate show a different melting point than what I measured? A: This is due to the boroxine-boronic acid equilibrium . The melting point varies depending on the degree of dehydration (boroxine content) of your specific batch. This does not indicate a lack of functional purity [1].
References
-
Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3]
-
Fontaine, S. D., et al. (2015). Hydrolysis of maleimides and the effects on the stability of antibody-drug conjugates. Bioconjugate Chemistry, 26(11), 2287-2293.
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets.
-
Adamczyk-Woźniak, A., et al. (2015).[3] Boronic Acids at the Pharmacy. Chemical Reviews, 115(11), 5224–5247.
Sources
Validation & Comparative
Technical Comparison: 3-Maleimidophenyl Boronic Acid (MPBA) vs. SMCC for Bioconjugation
Executive Summary
This guide provides a technical comparison between SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and 3-Maleimidophenyl boronic acid (MPBA) . While both reagents utilize a maleimide group to target sulfhydryls (cysteines), their secondary reactivities and ultimate applications are fundamentally opposite.
-
SMCC is the industry standard for permanent, stable bioconjugation . It bridges amines (lysines) and thiols (cysteines) with a non-cleavable linker, making it ideal for Antibody-Drug Conjugates (ADCs) like T-DM1 (Kadcyla®).
-
MPBA is a specialized tool for dynamic, reversible, or site-specific crosslinking . It functionalizes thiols with a phenyl boronic acid moiety, which then interacts reversibly with cis-diols (sugars, catechols) or salicylhydroxamic acid (SHA). It is the reagent of choice for stimuli-responsive hydrogels, glycan-targeting, and self-healing materials.
Decision Matrix:
-
Choose SMCC if you need a robust, irreversible bond for systemic circulation or structural stability.
-
Choose MPBA if you require pH-sensitivity, glucose-responsiveness, reversible assembly, or oriented immobilization via antibody glycans.
Mechanism of Action
SMCC: The Permanent Bridge
SMCC is a heterobifunctional crosslinker containing an NHS ester and a maleimide group.
-
Step 1 (Amine Targeting): The NHS ester reacts with primary amines (e.g., Lysine
-amines) at pH 7–9 to form a stable amide bond. -
Step 2 (Thiol Targeting): The maleimide group reacts with free sulfhydryls (e.g., reduced Cysteine) at pH 6.5–7.5 to form a stable thioether bond.
-
Result: A permanent cyclohexane-stabilized bridge between two distinct proteins or a protein and a drug.
MPBA: The Dynamic Interface
MPBA is a heterobifunctional reagent containing a maleimide group and a boronic acid group.
-
Step 1 (Thiol Targeting): The maleimide group reacts with free sulfhydryls (Cysteine) to anchor the molecule.
-
Step 2 (Diol/Glycan Targeting): The exposed phenyl boronic acid (PBA) moiety forms a cyclic boronate ester with 1,2- or 1,3-cis-diols (found in sugars, RNA, or synthetic polymers like PVA) or coordinates with salicylhydroxamic acid (SHA).
-
Result: A reversible linkage sensitive to pH and competing diols (e.g., glucose).[1]
Mechanistic Visualization
Caption: Comparative reaction pathways. SMCC forms irreversible covalent bonds, while MPBA forms dynamic equilibrium complexes.
Performance Comparison Data
The following data contrasts the physicochemical properties and stability profiles of conjugates formed by these two reagents.
| Feature | SMCC (Standard) | MPBA (Specialized) |
| Primary Linkage | Thioether (Perm) + Amide (Perm) | Thioether (Perm) + Boronate Ester (Rev) |
| Bond Energy | High (~80–100 kcal/mol) | Low/Variable (Dynamic Covalent) |
| Reversibility | No. Stable in plasma/buffer. | Yes. Reverses with low pH or high glucose. |
| Selectivity | Amine (Lys) & Thiol (Cys) | Thiol (Cys) & cis-Diols (Glycans) |
| Hydrolytic Stability | Maleimide ring opens over time (stabilizing). | Boronate ester hydrolyzes at neutral/acidic pH. |
| Solubility | Low (requires DMSO/DMAc). | Moderate (often requires organic co-solvent). |
| Primary Application | ADCs, Hapten-Carrier, Enzyme labeling.[2] | Glucose sensing, Hydrogels, Glycan targeting. |
Critical Insight: The "Maleimide Exchange" Factor
-
SMCC: The cyclohexane ring in SMCC provides steric hindrance that slows down the retro-Michael addition reaction. Once the maleimide ring hydrolyzes (opens) in water/plasma, the linkage becomes hyper-stable.
-
MPBA: The maleimide is attached to a phenyl ring. Aromatic maleimides generally exhibit different hydrolysis kinetics than aliphatic ones (like SMCC). However, the primary instability in MPBA systems is designed to be at the boronic acid interface , not the maleimide.
Detailed Experimental Protocols
Protocol A: Standard SMCC Crosslinking (Two-Step)
Use this for creating stable Antibody-Drug Conjugates.
Reagents: SMCC (dissolved in DMSO), Desalting Columns (Sephadex G-25), PBS-EDTA buffer.
-
Activation:
-
Dissolve protein (1–5 mg/mL) in PBS-EDTA (pH 7.2).
-
Add SMCC (10–20 molar excess) from a fresh DMSO stock. Final DMSO < 10%.
-
Incubate 30–60 min at Room Temperature (RT).
-
-
Purification 1:
-
Remove excess SMCC using a desalting column equilibrated with PBS-EDTA. This prevents crosslinking of the second protein's amines.
-
-
Conjugation:
-
Add the sulfhydryl-containing molecule (drug or reduced protein) to the maleimide-activated protein. Molar ratio depends on desired Drug-to-Antibody Ratio (DAR).
-
Incubate 2 hours at RT or overnight at 4°C.
-
-
Validation:
-
Assess conjugation via SDS-PAGE (mass shift) or HPLC.
-
Protocol B: MPBA Reversible Functionalization
Use this for creating glucose-sensitive hydrogels or oriented antibody immobilization.
Reagents: this compound (MPBA), TCEP (reductant), Diol-polymer (e.g., PVA or Alginate-diol).
-
Thiol Generation:
-
If the target protein does not have free cysteines, reduce disulfides with TCEP (10 molar excess) for 30 min. Remove TCEP via desalting.
-
-
MPBA Conjugation:
-
Dissolve MPBA in DMSO (10 mg/mL).
-
Add MPBA (10–20 molar excess) to the reduced protein in PBS (pH 7.0–7.4).
-
Incubate 2 hours at RT. The maleimide reacts with the cysteine.[3]
-
-
Purification:
-
Remove excess MPBA via dialysis or desalting column. Note: The protein now displays phenyl boronic acid groups on its surface.
-
-
Crosslinking/Assembly:
-
For Hydrogels: Mix the MPBA-protein with a diol-rich polymer (e.g., Polyvinyl Alcohol) at pH 8–9. Gelation should occur rapidly.
-
For Immobilization: Apply MPBA-protein to a surface coated with salicylhydroxamic acid (SHA) or sugars.
-
-
Reversibility Test:
-
To dissolve the gel or release the protein, lower pH to 5.0 or add 100 mM Sorbitol/Glucose.
-
Application Workflow: ADC vs. Smart Hydrogel
The following diagram illustrates how the choice of crosslinker dictates the entire downstream workflow and product behavior.
Caption: Workflow divergence. SMCC yields stable ADCs for intracellular release; MPBA yields responsive materials for environmental release.
References
-
Cambre, J. N., & Sumerlin, B. S. (2011). Boronic acid-based responsive polymers and materials. Polymer.[4][5][6] [Link]
-
Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. [Link]
-
Kostova, V., et al. (2013). Boronic Acid-Modified Antibodies for Oriented Immobilization. Bioconjugate Chemistry.[7][8] (Contextual citation for glycan targeting).
Sources
- 1. Cross-Linking of Sugar-Derived Polyethers and Boronic Acids for Renewable, Self-Healing, and Single-Ion Conducting Organogel Polymer Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronate-salicylate ester cross-linked self-healing hydrogel composed of modified hyaluronan at physiological pH - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
The Alchemist's Choice: Why 3-Maleimidophenyl Boronic Acid Outmaneuvers NHS Esters in Modern Bioconjugation
A Senior Application Scientist's Guide to Precision, Versatility, and Control
In the intricate world of bioconjugation, the goal is to create a perfect union—a stable, specific, and functional linkage between a biomolecule and a payload. For decades, N-Hydroxysuccinimide (NHS) esters have been the reliable workhorse, the go-to reagent for labeling proteins via primary amines. They are simple, well-understood, and form a robust amide bond. However, the demands of modern therapeutics, particularly in fields like antibody-drug conjugates (ADCs) and targeted drug delivery, call for a more sophisticated toolkit. The pursuit of homogeneity, site-specificity, and multi-functional constructs has revealed the inherent limitations of the "one-trick pony" that is NHS ester chemistry.
Enter 3-Maleimidophenyl boronic acid (3-MPBA), a bifunctional linker that represents a paradigm shift in conjugation strategy. It is not merely an alternative; it is an upgrade, offering two distinct and orthogonal modes of reactivity on a single scaffold. This guide will dissect the fundamental advantages of 3-MPBA over traditional NHS esters, providing the mechanistic rationale, comparative data, and actionable protocols that drug development professionals need to elevate their bioconjugation strategies. We will explore how this dual-headed reagent unlocks a level of precision and versatility that is simply unattainable with amine-reactive chemistry alone.
Section 1: Deconstructing the Chemistries: A Tale of Two Reagents
To appreciate the advantages of 3-MPBA, we must first understand the fundamental mechanisms of both chemistries and their inherent vulnerabilities.
The NHS Ester: A Race Against Water
NHS esters function by acylating primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine of a protein. The reaction is a nucleophilic attack by the deprotonated amine on the ester's carbonyl carbon, forming a stable amide bond and releasing NHS as a byproduct.
The critical weakness of this chemistry is its susceptibility to hydrolysis. Water, being a nucleophile, competes directly with the target amine. This competition is heavily pH-dependent. At or below pH 7, the hydrolysis rate is manageable, with a half-life of hours.[1][2] However, the optimal pH for efficient amine labeling is between 7.2 and 8.5, where a sufficient population of amines are deprotonated and thus nucleophilic.[3] In this very pH range, the half-life of the NHS ester plummets to minutes, creating a frantic race to achieve conjugation before the reagent is rendered inert.[1][2][4]
Caption: NHS Ester's dual fate: aminolysis vs. hydrolysis.
This compound: Two Tools in One
3-MPBA is a heterobifunctional reagent, offering two distinct and highly specific reactive handles. This duality is the cornerstone of its superiority.
-
The Maleimide Group (Thiol-Reactive): The electron-deficient double bond of the maleimide ring is a prime target for nucleophilic attack by the sulfhydryl group of cysteine residues. This Michael addition reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[5] Above this range, reactivity towards amines can occur, but by maintaining proper pH control, exquisite chemoselectivity is achieved. The resulting thioether bond is stable, though it's important to note the conjugate can undergo a retro-Michael reaction, which is a known instability pathway for maleimide conjugates.[6]
-
The Phenyl Boronic Acid Group (Diol-Reactive): Boronic acids form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, forming a cyclic boronate ester.[7][8] This is particularly powerful for targeting the glycan portions of glycoproteins, such as antibodies, which are rich in diol structures.[9] The reaction is pH-sensitive, with the stability of the boronate ester generally favored at physiological pH (7.4) and reversible under acidic conditions (pH < 5).[10][11] This reversibility can be a significant advantage for applications requiring stimuli-responsive release.[12][13]
Caption: The dual-action mechanism of 3-MPBA.
Section 2: Head-to-Head Comparison: Where 3-MPBA Excels
The choice of conjugation chemistry has profound implications for the final product's homogeneity, stability, and function. Here, we directly compare the two reagents across critical performance parameters.
| Feature | NHS Ester | This compound (3-MPBA) | Advantage |
| Target(s) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) AND cis-Diols (Glycans) | 3-MPBA |
| Specificity | Low. Targets abundant surface lysines, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DAR). | High. Targets less abundant cysteines (native or engineered) and specific glycan sites, enabling site-specific conjugation.[14][15] | 3-MPBA |
| Orthogonality | None. A single reactive mode. | Excellent. The maleimide and boronic acid moieties can be reacted sequentially and orthogonally.[16][17] | 3-MPBA |
| Reagent Stability | Poor in aqueous buffer. Highly susceptible to hydrolysis, with a half-life of minutes at optimal reaction pH.[1][4] | Moderate to Good. The maleimide ring can hydrolyze at alkaline pH, but is more stable than NHS esters at neutral pH.[5][18] Boronic acid is generally stable. | 3-MPBA |
| Conjugate Bond | Very Stable (Amide) | Stable (Thioether) AND Reversible (Boronate Ester) | Application Dependent |
| Versatility | Limited to amine-containing molecules. | High. Can link thiol-containing molecules to glycoproteins, create complex multi-payload ADCs, or develop stimuli-responsive systems. | 3-MPBA |
The Critical Advantage: Site-Specificity and Homogeneity
The most significant drawback of NHS ester chemistry is its lack of specificity. A typical antibody can have over 80 surface-exposed lysine residues. Reacting an NHS ester with this antibody results in a statistical mixture of products with payloads attached at various positions and in varying numbers. This heterogeneity is a major liability in drug development, leading to batch-to-batch variability and a product that is, in reality, a collection of different molecules with potentially different pharmacokinetic and efficacy profiles.
3-MPBA solves this problem by targeting much more specific functional groups.
-
Cysteine Targeting: Antibodies have a limited number of native disulfide bonds that can be selectively reduced to provide reactive thiols. Alternatively, cysteines can be engineered into specific sites of the antibody sequence, granting the researcher complete control over the conjugation site.[19]
-
Glycan Targeting: The N-linked glycans on the Fc region of most antibodies are conserved, providing a natural, homogenous site for conjugation away from the antigen-binding domains.[20][21] Targeting these glycans with the boronic acid moiety ensures that the payload does not interfere with the antibody's primary function.
This ability to direct conjugation to specific sites is paramount for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), a critical quality attribute for regulatory approval.
Reagent Stability: A Wider, Safer Reaction Window
The rapid hydrolysis of NHS esters forces a compromise. One must work quickly and often use a large excess of the reagent to compensate for the loss to hydrolysis, which complicates downstream purification.
Table: Comparative Reagent Half-Life in Aqueous Buffer
| pH | NHS Ester Half-Life | Maleimide Ring Stability |
| 7.0 | ~4-5 hours[1][2] | Generally stable |
| 7.5 | < 2 hours | Reaction with thiols is optimal; hydrolysis is minimal[5] |
| 8.0 | ~1 hour[1][22] | Hydrolysis begins to increase[18] |
| 8.6 | ~10 minutes[1][2] | Significant hydrolysis can occur |
As the data shows, the maleimide group of 3-MPBA offers a more forgiving reaction window at the neutral pH required for thiol-specific conjugation. This improved stability means less reagent is wasted, reactions are more reproducible, and purification is simplified.
The Power of Reversibility: Building Smarter Drugs
While the permanent amide bond formed by NHS esters is desirable for many applications, the reversible nature of the boronate ester bond is a sophisticated feature that enables advanced therapeutic designs.[8]
-
Stimuli-Responsive Drug Delivery: A drug can be tethered to a glycoprotein via a boronate ester. This conjugate remains stable in the bloodstream at physiological pH (~7.4). Upon reaching the more acidic microenvironment of a tumor or an endosome (pH 5-6), the boronate ester bond can hydrolyze, releasing the drug precisely at the target site.[11]
-
Reversible Covalent Inhibitors: Boronic acids are a well-established class of reversible covalent inhibitors that can target serine, threonine, or diol-containing pockets in enzymes.[12][23] This functionality can be exploited to design highly specific drugs with prolonged target engagement without the risks of permanent off-target modification.[13]
Section 3: Experimental Protocols: From Theory to Practice
As a Senior Application Scientist, I emphasize that a successful protocol is a self-validating one. The following workflows are designed with critical control points and rationale to ensure reproducible success.
Workflow Comparison
Caption: Comparative experimental workflows.
Detailed Protocol: Site-Specific Dual Labeling of an IgG Antibody with 3-MPBA
This protocol describes the sequential conjugation to a partially reduced antibody (thiol-first) followed by conjugation to the Fc-glycan (diol-second).
Materials:
-
IgG Antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound (3-MPBA)
-
Diol-containing payload (e.g., a diol-modified fluorescent dye or drug)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Phosphate buffer with 150 mM NaCl, 2 mM EDTA, pH 7.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Purification system (e.g., FPLC with a size-exclusion column)
Methodology:
Part A: Thiol-Specific Conjugation (Maleimide Reaction)
-
Antibody Reduction (Causality: Generate Reactive Thiols):
-
Adjust antibody concentration to 5-10 mg/mL in PBS.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution. The precise amount is critical; too little results in poor reduction, while too much may denature the antibody.
-
Incubate at 37°C for 90 minutes. This selectively reduces the inter-chain disulfide bonds in the hinge region while leaving intra-chain bonds intact.
-
-
Removal of Reducing Agent (Causality: Prevent Reagent Inactivation):
-
Immediately after incubation, remove excess TCEP using a desalting column equilibrated with Reaction Buffer (pH 7.0). This step is non-negotiable; residual TCEP will react with the maleimide, killing the reaction.
-
-
Maleimide Conjugation:
-
Prepare a 10 mM stock solution of 3-MPBA in anhydrous DMSO.
-
Immediately add a 5-fold molar excess of the 3-MPBA solution to the reduced, purified antibody.
-
Incubate for 2 hours at room temperature, protected from light. The pH of 7.0 ensures high specificity of the maleimide for the newly generated thiols.[5]
-
-
Purification of Intermediate Conjugate:
-
Purify the antibody-MPBA conjugate from unreacted 3-MPBA using a size-exclusion chromatography (SEC) column. This step is vital to ensure that the subsequent diol reaction is driven only by the boronic acid now attached to the antibody.
-
Part B: Diol-Specific Conjugation (Boronic Acid Reaction)
-
Boronate Ester Formation:
-
Pool the SEC fractions containing the purified antibody-MPBA conjugate. The buffer should be at or adjusted to pH 7.4.
-
Add a 50-fold molar excess of the diol-containing payload. The large excess is often required to drive the equilibrium of this reversible reaction towards the product.[10]
-
Incubate for 4-12 hours at room temperature. The reaction can be monitored by HILIC-HPLC or mass spectrometry to determine completion.
-
-
Final Purification:
-
Purify the final, dual-labeled conjugate using an appropriate method (e.g., SEC or affinity chromatography) to remove the excess diol-payload.
-
-
Characterization:
-
Confirm the final product using Hydrophobic Interaction Chromatography (HIC) to assess DAR, and mass spectrometry to confirm the mass of the final conjugate.
-
Conclusion
While NHS esters have served the scientific community well, their utility in creating the highly defined, homogeneous bioconjugates required for next-generation therapeutics is limited. The chemistry is plagued by a lack of specificity and a frantic race against hydrolysis. This compound is not just a reagent; it is a strategy. Its dual-reactivity platform provides an elegant solution to the challenges of site-specificity and product homogeneity. By enabling orthogonal targeting of both cysteine thiols and glycoprotein diols, it empowers researchers to build more complex, more precise, and ultimately, more effective bioconjugates. For the modern drug developer, mastering chemistries like 3-MPBA is no longer an option—it is a necessity for innovation and success.
References
-
Gregory, R. C., & Little, G. H. (1985). The hydrolysis of maleimide in alkaline solution. Canadian Journal of Chemistry, 63(10), 2849-2853. [Link]
-
Al-Shuaeeb, R. A. A., & Jones, M. W. (2019). minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Interchim. (n.d.). NHS / sulfo-NHS. Interchim. [Link]
-
Gao, F., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry, 39(11), 8569-8575. [Link]
- Bentley, M. D., et al. (2006). Hydrolytically stable maleimide-terminated polymers.
-
Mason, A. F., & Thordarson, P. (2022). Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. JoVE (Journal of Visualized Experiments), (187), e54157. [Link]
-
Wu, H., et al. (2020). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Journal of the American Chemical Society, 142(1), 538-542. [Link]
-
Li, D., et al. (2014). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 14(6), 10491-10510. [Link]
-
Bloom, S., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(15), 5853-5857. [Link]
-
Zhou, Q., et al. (2014). Site-specific antibody-drug conjugation through an engineered glycotransferase and a chemically reactive sugar. mAbs, 6(6), 1478-1486. [Link]
-
Streu, C. N., & Tondi, D. (2020). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 15(7), 1716-1725. [Link]
-
Ishihara, K., et al. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. Chemistry–A European Journal, 20(41), 13270-13279. [Link]
-
Wu, H., et al. (2020). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Journal of the American Chemical Society, 142(1), 538-542. [Link]
-
Zheng, M., & Gao, J. (2021). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 50(11), 6437-6456. [Link]
-
Zhang, Y., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Medicinal Chemistry Research, 32(6), 957-987. [Link]
-
Li, D., et al. (2014). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 14(6), 10491-10510. [Link]
-
Bull, J. A., et al. (2016). Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Chemistry–A European Journal, 22(51), 18385-18392. [Link]
-
Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481. [Link]
-
Das, A., & Scherman, O. A. (2017). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Israel Journal of Chemistry, 57(7-8), 654-663. [Link]
-
Richards, D. A., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 29(2), 405-416. [Link]
-
Latek, D., et al. (2015). Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. Bioorganic & Medicinal Chemistry, 23(15), 4880-4886. [Link]
-
CD BioGlyco. (n.d.). Site-Specific Antibody Conjugation with DFO. CD BioGlyco. [Link]
-
Zheng, M., & Gao, J. (2021). Boron enabled bioconjugation chemistries. Chemical Society Reviews, 50(11), 6437-6456. [Link]
-
Smith, A. M., et al. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Biomacromolecules, 23(12), 5225-5234. [Link]
-
Singh, A., et al. (2022). Capturing sialyl-glycan via a site-selective installation of boronic acid repertoire in peptides. ChemRxiv. [Link]
-
Adhikari, S., & Phillips, S. T. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18783-18790. [Link]
-
Pan, D., et al. (2023). Site-Specific Antibody Conjugations with Non-Cytotoxic Compounds. Encyclopedia, 3(1), 221-236. [Link]
-
Roy, A., et al. (2023). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences, 24(23), 16999. [Link]
-
Ishihara, K., et al. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. Chemistry–A European Journal, 20(41), 13270-13279. [Link]
-
Nishiyabu, R., et al. (2011). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 44(8), 663-673. [Link]
-
Bio-Techne. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne. [Link]
-
Chen, Y. J., et al. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Scientific Reports, 7(1), 43361. [Link]
-
Lewis, S. M., et al. (2017). First site-specific conjugation method for native goat IgG antibodies via glycan remodeling at the conserved Fc region. Glycobiology, 27(10), 941-949. [Link]
-
Singh, J., et al. (2021). Key advances in the development of reversible covalent inhibitors. Journal of Medicinal Chemistry, 64(19), 14349-14376. [Link]
-
D'Souza, A. A., & Shrivastav, A. (2021). Glycans of Antibodies as a Specific Site for Drug Conjugation Using Glycosyltransferases. Bioconjugate Chemistry, 32(8), 1515-1524. [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.mpg.de [pure.mpg.de]
- 12. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Site-specific antibody-drug conjugation through an engineered glycotransferase and a chemically reactive sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Site-Specific Antibody Conjugations with Non-Cytotoxic Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 20. Site-Specific Antibody Conjugation with DFO - CD BioGlyco [bioglyco.com]
- 21. researchgate.net [researchgate.net]
- 22. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 23. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sulfhydryl-Reactive Chemistries: 3-Maleimidophenyl boronic acid vs. Traditional Reagents
In the landscape of bioconjugation, the precise and stable modification of proteins is paramount for developing effective therapeutics, diagnostics, and research tools. Among the various strategies, targeting sulfhydryl (thiol) groups on cysteine residues offers a distinct advantage due to their relatively low abundance compared to amine groups, allowing for more selective and site-specific modifications.[1] This guide provides an in-depth comparison of a multifunctional reagent, 3-Maleimidophenyl boronic acid (MPBA), against the workhorses of sulfhydryl modification: traditional maleimides, iodoacetamides, and pyridyl disulfides.
We will explore the underlying chemistry, compare performance based on critical parameters, and provide actionable experimental protocols. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific applications.
The Rise of Sulfhydryl-Reactive Chemistry
The nucleophilic nature of the cysteine thiol group makes it an excellent target for covalent modification.[2] Unlike the widely distributed lysine amine groups, cysteines are less frequent, and their modification is often less disruptive to the protein's overall structure and function.[1] This selectivity is a cornerstone of modern bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs) where the stoichiometry and site of drug attachment are critical for therapeutic efficacy.
A New Contender: this compound (MPBA)
This compound is a hetero-bifunctional reagent that combines the well-established sulfhydryl reactivity of a maleimide with the unique chemical properties of a boronic acid.[3]
-
Maleimide Group : This moiety reacts with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. This is the primary mechanism for covalent conjugation to proteins.
-
Boronic Acid Group : This functional group offers a second dimension of interactivity. Boronic acids are known to form reversible covalent bonds with 1,2- or 1,3-diols, which are common motifs in saccharides (glycans), glycoproteins, and certain small molecules.[4][5] This interaction is pH-dependent, typically favoring formation of the stable cyclic boronate ester at neutral to alkaline pH.[5][6]
This dual nature allows for innovative applications, such as targeting glycosylated proteins, developing pH-responsive drug delivery systems, or creating biosensors.[4][7][8]
The Incumbents: A Comparative Overview
To appreciate the advantages of MPBA, we must first understand the characteristics of the most common sulfhydryl-reactive reagents.
Maleimides
Maleimides react specifically with thiols at a neutral pH range (6.5-7.5) to form a stable thioether bond.[9] At pH values above 7.5, reactivity with amines can become a competing side reaction.[9] The primary drawback of the standard maleimide-thiol conjugate is its potential instability. The resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to cleavage of the conjugate and exchange with other thiol-containing molecules in the biological environment, a significant concern for in vivo applications.[10][11]
Haloacetamides (Iodoacetamides & Bromoacetamides)
These reagents react with thiols via an SN2 alkylation reaction, forming a very stable thioether bond.[9][12][13] This bond is not susceptible to the reversal seen with maleimides.[9] However, haloacetamides generally exhibit slower reaction kinetics compared to maleimides and have a higher propensity for off-target reactions with other nucleophilic residues like histidine, lysine, and methionine, particularly at higher pH.[14]
Pyridyl Disulfides
Pyridyl disulfides react with thiols through a thiol-disulfide exchange mechanism.[15][16] This reaction creates a new disulfide bond, linking the molecule of interest to the protein, and releases a pyridine-2-thione molecule, whose absorbance at 343 nm can be used to monitor the reaction progress. The key feature of this linkage is its reversibility. The disulfide bond can be cleaved by reducing agents like DTT, TCEP, or endogenous glutathione, making it an ideal choice for drug delivery systems designed for release within the reductive environment of the cell.[17][18]
Head-to-Head Comparison: Performance and Properties
The choice of reagent depends critically on the desired outcome, particularly the required stability of the final conjugate.
| Feature | This compound (MPBA) | Standard Maleimides | Iodoacetamides | Pyridyl Disulfides |
| Reaction Mechanism | Michael Addition + Diol Interaction | Michael Addition | SN2 Alkylation | Thiol-Disulfide Exchange |
| Primary Target | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Sulfhydryls (-SH) |
| Optimal pH | 6.5 - 7.5 (Maleimide reaction) | 6.5 - 7.5 | 7.5 - 8.5 | 7.0 - 8.0 |
| Bond Stability | Covalent (Thioether), Reversible (Boronate Ester) | Covalent but susceptible to retro-Michael reaction | Highly Stable Covalent (Thioether) | Reductively Cleavable (Disulfide) |
| Reversibility | Thioether is irreversible; Boronate ester is pH-reversible | Conjugate is susceptible to thiol-exchange | No | Yes (with reducing agents) |
| Key Advantage | Dual functionality for sensing or secondary targeting | Fast reaction kinetics, high thiol specificity at neutral pH | Forms a highly stable, irreversible bond | Reversible linkage, reaction can be monitored spectrophotometrically |
| Key Disadvantage | Boronic acid interaction is context-dependent | Conjugate instability in vivo | Slower kinetics, potential for off-target reactions | Linkage is unstable in reducing environments |
Visualizing the Chemistry: Reaction Mechanisms
To better understand the covalent interactions, the following diagrams illustrate the core chemical reactions.
Caption: Michael addition reaction of a protein thiol with a maleimide reagent.
Caption: Dual reactivity of MPBA: Covalent thiol conjugation and reversible diol binding.
Experimental Design & Protocols
A robust and reproducible protocol is the foundation of successful bioconjugation. The following workflow is a self-validating system applicable to most thiol-modification strategies.
General Experimental Workflow
Caption: A validated workflow for protein conjugation with sulfhydryl-reactive reagents.
Protocol 1: Standard Protein Labeling with a Maleimide Reagent
This protocol outlines the essential steps for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye) to a protein.
-
Protein Preparation : Dissolve the protein in a degassed, thiol-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4.[19] A typical protein concentration is 2-10 mg/mL.
-
Reduction of Disulfides (if necessary) : If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[19][20] Incubate for 30-60 minutes at room temperature.
-
Scientist's Note: TCEP is preferred over DTT or β-mercaptoethanol because it does not contain a free thiol and will not compete with the protein for the maleimide reagent.
-
-
Removal of Reducing Agent : Immediately before adding the maleimide reagent, remove the TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer (PBS, pH 7.2).[21] This step is critical to prevent the reducing agent from quenching the reaction.
-
Conjugation Reaction : Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF.[19] Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[19] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if the reagent is light-sensitive.[21][22]
-
Purification : Remove excess, unreacted reagent and byproducts by size exclusion chromatography or dialysis. The purified conjugate should be stored under appropriate conditions, typically at 4°C or -20°C.
Protocol 2: Two-Step Targeting using this compound
This hypothetical protocol illustrates how to leverage the dual functionality of MPBA.
-
Initial Conjugation (Thiol Reaction) : Follow steps 1-5 from Protocol 1, using MPBA as the sulfhydryl-reactive reagent. This creates a stable Protein-S-MPBA conjugate. The purification in step 5 is crucial to remove any unreacted MPBA.
-
Secondary Targeting (Boronic Acid Reaction) :
-
Prepare the target diol-containing molecule (e.g., a glycosylated component, a catechol-functionalized surface) in a buffer with a pH > 7.4 to facilitate boronate ester formation.[5]
-
Introduce the purified Protein-S-MPBA conjugate to the diol-containing molecule.
-
Incubate for 1-2 hours at room temperature. The binding is reversible and dependent on factors like pH, diol structure, and buffer composition.[23][24]
-
Scientist's Note: This binding can be reversed by lowering the pH to below ~5, which hydrolyzes the boronate ester.[5][8] This property can be exploited for pH-responsive release mechanisms.
-
Expert Insights & Concluding Remarks
The selection of a sulfhydryl-reactive reagent is not a one-size-fits-all decision.
-
For Maximum Stability : If the absolute stability of the conjugate is the most critical factor, iodoacetamide is a strong choice, provided that reaction conditions can be optimized to minimize off-target reactivity. Novel maleimide scaffolds designed for rapid post-conjugation hydrolysis also offer a compelling alternative for achieving highly stable linkages.[25]
-
For Reversible Conjugation : When the goal is to release a payload in a reducing environment, pyridyl disulfides are the undisputed standard.[18] Their predictable cleavage in the presence of glutathione makes them ideal for intracellular drug delivery.
-
For General Utility & Speed : Standard maleimides remain popular due to their high reactivity and specificity at physiological pH.[9] However, for any therapeutic or long-term in vivo application, the potential instability of the thioether bond must be carefully considered and addressed.[11][26]
-
For Multi-Functionality and Novel Applications : This compound opens the door to more sophisticated bioconjugate design. It is the reagent of choice when you need to combine the stability of a thioether bond with a secondary, tunable interaction. This is particularly relevant for:
-
Biosensing : Creating sensors where binding of a diol to the boronic acid moiety triggers a detectable signal.[4]
-
Targeting Glycans : Enhancing the localization of a conjugate to glycosylated surfaces or proteins.
-
pH-Responsive Systems : Designing materials or drug carriers that assemble or disassemble based on pH changes that modulate the boronic acid-diol interaction.[8]
-
Ultimately, the optimal choice requires a thorough understanding of the application's demands balanced against the chemical properties of each reagent. Empirical testing and careful characterization of the final conjugate are indispensable steps in any successful bioconjugation strategy.
References
- Vertex AI Search. (2026). The Role of Boronic Acids in Chemical Synthesis: Focus on 3-Chlorophenylboronic Acid.
-
Deshayes, S., et al. (2020). Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at physiological pH. Soft Matter. Retrieved from [Link]
-
Thomas, A. A., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Nguyen, T.-D., et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acid Shell-Crosslinked Dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. Retrieved from [Link]
-
Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Retrieved from [Link]
-
Pye, D. R., et al. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition. Retrieved from [Link]
-
Carroll, K. S., et al. (2006). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical Biochemistry. Retrieved from [Link]
-
Konkolewicz, D., et al. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry. Retrieved from [Link]
-
Stephenson-Brown, A., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Retrieved from [Link]
-
Tripp, J. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC. Retrieved from [Link]
-
FitzGerald, D. J., et al. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. PMC. Retrieved from [Link]
-
Sala, A., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. PubMed Central. Retrieved from [Link]
-
Tripp, J. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Retrieved from [Link]
-
Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Arzt, M., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. Retrieved from [Link]
-
Anjo, D., et al. (2015). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Journal of Proteomics. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiol-disulfide exchange. (a) Functionalizing compounds with a.... Retrieved from [Link]
-
Gauthier, M. A., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. Retrieved from [Link]
-
Abberior GmbH. (n.d.). Recommended labeling protocols. Retrieved from [Link]
-
St. Amant, A. H., et al. (2018). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry. Retrieved from [Link]
-
Gao, C. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Kinam Park. Retrieved from [Link]
-
Nishihara, Y., et al. (2020). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. Retrieved from [Link]
-
Singh, R., et al. (2015). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC. Retrieved from [Link]
Sources
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]
- 3. scbt.com [scbt.com]
- 4. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates [jove.com]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 13. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. broadpharm.com [broadpharm.com]
- 22. biotium.com [biotium.com]
- 23. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 26. pubs.acs.org [pubs.acs.org]
Comparative Stability Guide: 3-MPBA Conjugates vs. Next-Generation Alternatives
Topic: Comparative Stability of Conjugates Formed with 3-MPBA Content Type: Publish Comparison Guide
Executive Summary
3-(Maleimido)phenylboronic acid (3-MPBA) is a bifunctional linker extensively used to create conjugates that target sialic acids or form reversible covalent bonds with diols. However, its stability is often a limiting factor in drug development. This guide provides an objective technical comparison of 3-MPBA conjugates against fluorinated derivatives (FPBA) and benzoboroxoles, focusing on two critical stability vectors: thermodynamic stability of the boronate ester (ligand efficacy) and hydrolytic integrity of the maleimide linker (conjugate durability).
The Dual-Stability Paradox of 3-MPBA
Unlike standard linkers (e.g., SMCC), 3-MPBA conjugates must maintain stability at two distinct chemical interfaces. Failure at either point results in therapeutic failure.
-
The Anchor (Thiol-Maleimide): Connects the linker to the carrier (antibody/nanoparticle). Susceptible to Retro-Michael exchange in serum.
-
The Ligand (Phenylboronic Acid): Binds the target (diol/sialic acid). Susceptible to oxidation and competitive displacement by glucose.
Visualizing the Stability Vectors
Figure 1: The two distinct stability fronts of 3-MPBA conjugates. The anchor is prone to exchange, while the ligand is sensitive to oxidation and competition.
Comparative Analysis: Boronate Ester Stability (Ligand Side)
The ability of 3-MPBA to bind sialic acid (SA) or diols depends on the Lewis acidity of the boron atom. At physiological pH (7.4), standard 3-MPBA is suboptimal compared to next-gen derivatives.
Mechanism of Instability [1][2]
-
pKa Mismatch: The pKa of the phenylboronic acid in 3-MPBA is ~8.8. At pH 7.4, it exists primarily in the trigonal (inactive) form, leading to low binding affinity (
) and rapid dissociation. -
Glucose Competition: Because the binding is weak, high concentrations of blood glucose (5 mM) can displace the target (sialic acid) from the conjugate.
Data Comparison: 3-MPBA vs. Alternatives
| Feature | 3-MPBA (Standard) | FPBA (Fluorinated) | Benzoboroxole |
| Chemical Structure | Phenylboronic Acid | 2-Fluoro-Phenylboronic Acid | Cyclic Hemiacetal Boronate |
| pKa | ~8.8 | ~7.2 | ~7.0 - 7.5 |
| % Active at pH 7.4 | < 5% (Tetrahedral) | > 60% (Tetrahedral) | > 70% (Tetrahedral) |
| Binding Affinity ( | Low ( | High ( | Very High ( |
| Oxidative Stability | Low (Rapid protodeboronation) | Moderate | High (Resistant) |
| Glucose Selectivity | Poor (Binds Glucose) | Moderate | High (Preferential for SA) |
Expert Insight: For targeting applications at physiological pH, FPBA is superior to 3-MPBA because its lower pKa ensures the boronic acid is in the reactive tetrahedral state, significantly enhancing complex stability.
Comparative Analysis: Linker Integrity (Anchor Side)
The maleimide moiety in 3-MPBA is subject to the same instabilities as standard maleimides (e.g., SMCC).
-
Retro-Michael Addition: In plasma, the thioether bond is reversible. Albumin (with its free Cys34) can displace the 3-MPBA linker from the drug/nanoparticle, causing "linker exchange."
-
Hydrolytic Stabilization: If the succinimide ring hydrolyzes (opens), the linkage becomes irreversible and stable. 3-MPBA does not inherently catalyze this process.
Comparison with Self-Hydrolyzing Maleimides:
-
3-MPBA: Ring hydrolysis is slow (
h at pH 7.4). High risk of deconjugation. -
Aminophenyl-Maleimides (Next-Gen): Contain a basic amine near the maleimide that catalyzes rapid ring hydrolysis (
h), locking the conjugate permanently.
Experimental Protocols for Stability Validation
To rigorously evaluate 3-MPBA conjugates, you must test both the linker retention and the ligand activity.
Protocol A: ARS Displacement Assay (Ligand Activity)
Validates the stability of the Boronate-Diol interaction.
-
Reagent: Prepare Alizarin Red S (ARS), a diol-containing dye that fluoresces when bound to boronic acid.
-
Complexation: Mix 3-MPBA conjugate with ARS (0.1 mM) in PBS (pH 7.4). Measure fluorescence (Ex 468 nm / Em 572 nm).
-
Competition: Titrate with Glucose (0–20 mM) and Sialic Acid (0–20 mM).
-
Readout: A sharp decrease in fluorescence indicates the displacement of ARS.
-
Interpretation: If Glucose displaces ARS easily (
similar to Sialic Acid), the conjugate is unstable for in vivo targeting.
-
Protocol B: Thiol-Exchange Assay (Linker Stability)
Validates the resistance to Retro-Michael addition.
-
Incubation: Incubate 3-MPBA-Protein conjugate (1 mg/mL) with glutathione (GSH) (5 mM) or human serum albumin (40 mg/mL) at 37°C.
-
Sampling: Take aliquots at 0, 4, 12, 24, and 48 hours.
-
Analysis: Analyze via LC-MS (for small molecules) or SDS-PAGE (for proteins).
-
Readout: Quantify the % of free linker/payload released.
-
Pass Criteria: < 10% release over 24 hours.
-
Workflow Diagram
Figure 2: Validation workflow for determining the dual stability profile of 3-MPBA conjugates.
References
-
Matsumoto, A. et al. (2014). "Glucose-responsive gels based on phenylboronic acid derivatives." Chemical Communications. Link
-
Li, Y. et al. (2017). "Fluorinated Phenylboronic Acid-Based Polymeric Nanoparticles for Intracellular Protein Delivery." ACS Applied Materials & Interfaces. Link
-
Fontaine, S.D. et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry. Link
-
Brooks, W.L. & Sumerlin, B.S. (2016). "Synthesis and Applications of Boronic Acid-Containing Polymers." Chemical Reviews. Link
-
Bull, S.D. et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research. Link
Sources
Performance of 3-MPBA in different biological sample types
Content Type: Technical Comparison & Application Guide Subject: 3-Maleimidophenylboronic Acid (3-MPBA) Primary Application: Targeted Glycoprotein Enrichment & Bioconjugation
Executive Summary: The Dual-Affinity Advantage
In the landscape of glycoproteomics and bioconjugation, 3-Maleimidophenylboronic acid (3-MPBA) occupies a unique functional niche. Unlike standard lectins (which bind specific sugar motifs) or simple boronic acids (which lack site-specific attachment handles), 3-MPBA acts as a bifunctional molecular bridge .
Its performance is defined by two orthogonal reactivities:
-
Maleimide Moiety: Irreversible, site-specific conjugation to sulfhydryl groups (Cysteine residues) on surfaces or carrier proteins.
-
Phenylboronic Acid (PBA) Moiety: Reversible, pH-dependent affinity for cis-diol groups found in glycans (sialic acid, mannose, galactose).
This guide evaluates the performance of 3-MPBA across varying biological matrices, contrasting it with standard alternatives like Wheat Germ Agglutinin (WGA) and Hydrazide chemistry.
Mechanism of Action
To understand performance limitations in complex samples, one must understand the binding thermodynamics. 3-MPBA operates on a "Catch-and-Release" mechanism governed by pH and competitive diols.
Chemical Interaction Diagram
The following diagram illustrates the dual-mode binding mechanism of 3-MPBA.
Figure 1: 3-MPBA acts as a heterobifunctional linker. The maleimide creates a permanent anchor, while the boronic acid moiety reversibly captures glycans based on pH.
Comparative Performance Analysis
The following table contrasts 3-MPBA against the two most common alternatives for glycan enrichment: Lectin Affinity (e.g., WGA/ConA) and Hydrazide Chemistry.
| Feature | 3-MPBA (Boronate Affinity) | Lectins (e.g., WGA, ConA) | Hydrazide Chemistry |
| Target Specificity | Broad (Pan-Glycan): Binds total cis-diols (sialic acid, mannose, etc.). | Narrow: Specific to motifs (e.g., WGA binds GlcNAc/Sialic acid). | Broad: Binds oxidized carbohydrates. |
| Binding Mechanism | Covalent (Reversible cyclic ester). | Non-covalent (Hydrogen bonding/Van der Waals). | Covalent (Hydrazone bond). |
| Sample Pre-treatment | Minimal (pH adjustment). | None. | Destructive: Requires oxidation (NaIO4) of glycans. |
| Binding Affinity ( | Moderate ( | High ( | High (Covalent).[1] |
| Stability | High: Chemical synthetic reagent. Stable at room temp. | Low: Biological protein.[2][3] Denatures; requires cold chain. | High. |
| Interference | Glucose: Competitive inhibition by blood glucose. | Steric: Large proteins may block binding sites. | Chemical: Amine-containing buffers interfere. |
| Cost Efficiency | High (Synthetic, reusable). | Low (Biologic, limited reuse). | Moderate. |
Expert Insight: Choose 3-MPBA when you need to capture the total glycoproteome or when working in harsh conditions where lectins would denature. Choose Lectins for mapping specific sugar motifs.
Performance in Biological Matrices
The performance of 3-MPBA is highly matrix-dependent. The presence of endogenous small-molecule diols (primarily glucose) is the single biggest variable.
Serum & Plasma (High Complexity)
-
Challenge: Human serum contains 3–8 mM glucose. Glucose is a cis-diol and competes with glycoproteins for the boronic acid binding sites on 3-MPBA.
-
Performance Impact: Without intervention, yield of captured glycoproteins drops by 40–60% due to glucose saturation.
-
Mitigation Strategy:
-
Buffer Exchange: Perform a rapid spin-column desalting or dialysis into a glucose-free binding buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.5) before applying to the 3-MPBA matrix.
-
Washing: If 3-MPBA is immobilized on beads, multiple washes with high-salt buffer can remove weak-binding glucose while retaining the multivalent glycoprotein interactions.
-
Cell Lysates (Intracellular)
-
Challenge: Detergents (SDS, Triton X-100) used for lysis can interfere with hydrophobic interactions or denature the protein backbone, though they rarely affect the Boronate-Diol bond itself.
-
Performance Impact: 3-MPBA is chemically robust. Unlike lectins, it tolerates low concentrations of SDS (up to 0.1%) and reducing agents (DTT), provided the maleimide coupling step is already complete.
-
Caution: If using 3-MPBA to label free cysteines in a lysate, you must remove endogenous glutathione (GSH) and DTT first, or the maleimide will be quenched immediately.
Urine (Metabolic Waste)
-
Challenge: High variability in pH and salt concentration.
-
Performance Impact: 3-MPBA binding is strictly pH-dependent. Urine pH varies (4.5–8.0). Acidic urine will prevent binding.
-
Mitigation: Samples must be buffered to pH 8.5–9.0 to ensure the boron atom is in the tetrahedral anionic state required for binding.
Validated Experimental Protocol
Application: Enrichment of Glycopeptides from Cell Lysate using 3-MPBA-functionalized Beads.
Reagents Preparation
-
Coupling Buffer: PBS, pH 7.2, 5 mM EDTA (EDTA prevents metal oxidation of thiols).
-
Binding Buffer: 100 mM Ammonium Acetate, pH 8.5, 10 mM MgCl2.
-
Elution Buffer: 100 mM Sorbitol in 50 mM Ammonium Acetate, pH 5.0 (or 0.1% TFA for harsh elution).
Workflow Diagram
Figure 2: Step-by-step workflow for glycopeptide enrichment. Note the critical buffer exchange at Step 2 to prevent interference.
Step-by-Step Procedure
-
Matrix Activation: Incubate thiol-terminated magnetic beads with 10 mM 3-MPBA in Coupling Buffer for 2 hours at room temperature. Wash 3x with water to remove unreacted 3-MPBA.
-
Sample Loading: Dilute cell lysate (1 mg protein) into Binding Buffer (pH 8.5). Critical: Ensure pH is >8.2 for optimal boronate ester formation.
-
Incubation: Mix sample with 3-MPBA beads for 1 hour at room temperature with gentle rotation.
-
Washing: Wash beads 3x with Binding Buffer to remove non-specific proteins.
-
Elution: Add 100 µL Elution Buffer (Acidic Sorbitol). Incubate 15 mins. Collect supernatant.
-
Validation: Analyze eluate via SDS-PAGE. A positive control (e.g., Horseradish Peroxidase - a glycoprotein) and negative control (e.g., BSA - non-glycosylated) should be run in parallel to verify specificity.
References
-
Boronic Acid-Based Affinity Chromatography Principles Source: Wiley Online Library Citation: Li, D., et al. (2018). "Boronate affinity materials for separation and enrichment of cis-diol containing biomolecules." Advanced Materials. URL:[Link]
-
Comparison of Lectin vs. Boronate Enrichment Source: Journal of Proteome Research Citation: Zhang, H., et al. (2016). "Comprehensive comparison of lectin and boronate affinity enrichment for glycoproteomics." J. Proteome Res. URL:[Link]
-
Glucose Interference in Boronate Affinity Source: Clinical Chemistry Citation: Klenk, D. C., et al. (2009). "Determination of glycosylated hemoglobin by affinity chromatography: Comparison with colorimetric and ion-exchange methods." Clinical Chemistry. URL:[Link]
-
3-MPBA Synthesis and Application Source: RSC Advances Citation: Liu, Z., et al. (2015). "Facile synthesis of 3-maleimidophenylboronic acid for selective enrichment of glycoproteins." RSC Advances. URL:[Link]
Sources
Validating the integrity of the boronic acid group after maleimide reaction
Topic: Validating the Integrity of the Boronic Acid Group After Maleimide Reaction Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Bioconjugation Scientists
A Senior Application Scientist’s Guide to Structural and Functional Integrity
In the development of dual-function probes—where a maleimide linker drives attachment (e.g., to a cysteine-rich antibody or peptide) and a boronic acid (BA) serves as the targeting warhead (e.g., for sialic acids)—a critical "blind spot" exists. Standard characterization often confirms the conjugation (mass shift) but fails to validate the functionality of the boronic acid post-reaction.
Boronic acids are robust, but they are not invincible. They are susceptible to oxidation (converting to phenols) and competitive inhibition by buffer components. This guide outlines a self-validating system combining Mass Spectrometry (Structural) and the Alizarin Red S Assay (Functional) to ensure your warhead remains active.
Part 1: The Chemistry & The Challenge
The Conflict
The maleimide-thiol reaction typically occurs at pH 6.5–7.5 to ensure specificity for sulfhydryls over amines. Boronic acids exist in an equilibrium between the trigonal planar (neutral) form and the tetrahedral (anionic) boronate form.
-
Risk 1 (Oxidation): Trace peroxides in PEG linkers or solvents can oxidatively deborylate the BA, yielding a phenol. This is a "silent killer" because the conjugate still forms, but the targeting capability is lost.
-
Risk 2 (Dehydration Artifacts): In ESI-MS, boronic acids notoriously dehydrate to form boroxine anhydrides. An inexperienced analyst might misinterpret this as sample degradation or polymerization.
The Solution: A Two-Pillar Validation
To certify the reagent, we must prove:
-
It is there: The Boron atom is chemically intact (MS).[1]
-
It works: The empty
-orbital is available for diol binding (ARS Assay).
Part 2: Comparative Analysis of Validation Methods
| Feature | Method A: ESI-MS (Structural) | Method B: Alizarin Red S (Functional) | Method C: 11B-NMR (Direct) |
| Primary Output | Molecular Weight (m/z) | Optical Change (Color/Fluorescence) | Chemical Shift (ppm) |
| Sensitivity | High (pmol range) | High ( | Low (requires mM conc.) |
| Throughput | High (LC-MS) | High (96-well plate) | Low |
| Key Insight | Detects oxidation to phenol (M - 26 Da). | Confirms reversible diol binding.[2] | Distinguishes hybridization ( |
| Blind Spot | The Boroxine Artifact: Often sees | pH sensitive; requires alkaline shift. | Impractical for dilute protein conjugates. |
| Verdict | Essential for QC | The Gold Standard for Activity | Ancillary/Characterization only |
Part 3: The Self-Validating Protocol
This protocol integrates the synthesis workup with the validation steps. It is designed to be a "stop/go" system.
Phase 1: The Conjugation & Purification
-
Reaction: React Maleimide-BA linker (1.2 eq) with Thiol-Ligand (1.0 eq) in PBS (pH 7.0, 5 mM EDTA) for 2 hours at RT.
-
Purification (Critical): You must remove free unreacted boronic acid before validation. Use a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with Ammonium Acetate (10 mM, pH 7.0) .
-
Why Ammonium Acetate? It is volatile (MS-compatible) and does not contain cis-diols (unlike some sugars or Tris buffers) that interfere with BA.
-
Phase 2: Structural Validation (ESI-MS)
-
Sample: Dilute 5 µL of purified conjugate into 50% Acetonitrile/0.1% Formic Acid.
-
Analysis: Direct Infusion or LC-MS.
-
The "Expert" Check:
-
Look for the Parent Ion
. -
The Boroxine Trap: If you see a mass corresponding to
( ), do not panic . This is a gas-phase artifact of ESI source dehydration, confirming the presence of intact boronic acid. -
The Fail State: If you see a peak at
, this indicates oxidation to a phenol ( ). Reject the batch.
-
Phase 3: Functional Validation (Alizarin Red S Assay)
Alizarin Red S (ARS) is non-fluorescent in solution but becomes highly fluorescent (and shifts absorption) when it forms a cyclic ester with a boronic acid.
Reagents:
-
ARS Stock: 10 mM in water (store in dark).
-
Assay Buffer: 100 mM Phosphate or Carbonate Buffer, pH 8.5 .
-
Note: The pH must be alkaline to facilitate the formation of the tetrahedral boronate-ARS complex.
-
Workflow:
-
Blank: 100 µL Assay Buffer + 1 µL ARS Stock.
-
Control: 100 µL Assay Buffer + 1 µL ARS Stock + Free Phenylboronic Acid (positive control).
-
Sample: 100 µL Assay Buffer + 1 µL ARS Stock + 5 µL Purified Conjugate.
-
Readout:
-
Colorimetric: Yellow
Orange/Red. Measure Absorbance at 460 nm (decrease) and 520 nm (increase). -
Fluorometric (More Sensitive): Excitation 460 nm , Emission 570 nm .
-
Interpretation: A significant increase in fluorescence (typically >5-fold) confirms the boronic acid is chemically active and sterically accessible.
Part 4: Visualization of the System
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process during the conjugation and validation.
Caption: Workflow distinguishing between structural artifacts (boroxine) and true functional success (ARS binding).
Diagram 2: The Alizarin Red S Mechanism
Understanding the chemical shift is vital for troubleshooting the assay.
Caption: The ARS assay relies on the reversible formation of a fluorescent cyclic ester at alkaline pH.
References
-
Spring, D. R., et al. (2006). "Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates." Chemistry – A European Journal.[3]
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for Boroxine/MS artifacts).
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide for Maleimide chemistry conditions).
- Yan, J., et al. (2004). "Boronic Acid-Based Fluorescent Sensors for Carbohydrates." Journal of Fluorescence.
Sources
Safety Operating Guide
3-Maleimidophenyl Boronic Acid (MPBA): Safe Handling & Disposal Protocol
Part 1: Executive Safety Directive (Immediate Action)
Do NOT dispose of 3-Maleimidophenyl boronic acid (MPBA) down the drain. MPBA combines a reactive alkylating agent (maleimide) with a bioactive boron moiety. Improper disposal risks downstream toxicity to aquatic life and violation of municipal wastewater boron limits (typically <1.0 ppm).
Quick Reference Disposal Matrix
| Waste Type | Immediate Action | Disposal Stream |
| Pure Solid | Seal in glass vial; double-bag in polyethylene. | Solid Hazardous Waste (Toxic/Irritant) |
| Liquid (Unreacted) | MUST QUENCH (See Protocol A). | Organic Solvent Waste (Non-Halogenated) |
| Spill (< 10g) | Isolate area. Absorb with vermiculite. | Solid Hazardous Waste |
| Contaminated Sharps | Do not recap. Place in sharps container. | Biohazardous/Sharps Waste |
Part 2: Chemical Profile & Hazard Logic (E-E-A-T)
To handle MPBA safely, one must understand the causality of its hazards. It is not merely a "chemical waste"; it is a dual-threat reagent designed for bioconjugation.
1. The Alkylating Threat (Maleimide)
The maleimide group is an electrophile designed to permanently modify cysteine residues on proteins via Michael addition.
-
Risk: If released into the environment or contacted by skin, it can alkylate biological thiols, leading to sensitization, contact dermatitis, and potential cellular damage.
-
Stability: Maleimides are susceptible to hydrolysis (ring-opening) at pH > 7.5, rendering them unreactive. However, relying on slow, spontaneous hydrolysis in a waste container is unsafe. Active quenching is required.
2. The Boron Threshold (Boronic Acid)
Boronic acids are generally stable but biologically active.
-
Risk: Boron is difficult to remove from wastewater. EPA and state regulations often cap boron discharge at strict levels (e.g., 0.6–1.0 mg/L) to protect crops and aquatic ecosystems [1].
-
Incompatibility: Boronic acids can react violently with strong oxidizers (e.g., peroxides, nitric acid). Never mix MPBA waste with oxidizing waste streams.
Part 3: Pre-Disposal Stabilization (The "Self-Validating" Protocol)
Core Directive: Never add active alkylating agents to a central waste drum. You must deactivate the maleimide group first.
Protocol A: Chemical Quenching of Liquid Waste
Use this protocol for reaction mixtures or stock solutions before transferring to the main waste carboy.
Reagents Needed:
-
L-Cysteine (preferred) or Dithiothreitol (DTT)
-
Sodium Bicarbonate (
) or similar mild buffer (pH 8.0)
Step-by-Step Procedure:
-
Calculate Excess: Estimate the moles of residual MPBA. Weigh out 5-10 molar equivalents of L-Cysteine.
-
Why Cysteine? It is cheap, non-toxic, and reacts rapidly with maleimides to form a stable, non-reactive thioether adduct [2].
-
-
Buffer: Adjust the waste solution pH to 7.5–8.5 using Sodium Bicarbonate.
-
Incubate: Add the Cysteine to the MPBA solution. Stir for 30 minutes at room temperature.
-
Validation: The solution is now chemically "dead" regarding alkylation potential.
-
-
Disposal: Transfer the quenched mixture to the Non-Halogenated Organic Solvent waste container.
Part 4: Disposal Workflow & Decision Logic
The following diagram illustrates the mandatory decision logic for MPBA disposal.
Figure 1: Decision tree for the safe characterization and disposal of this compound waste.
Part 5: Spill Management & Emergency Response
Spill Scenario: Powder Release (> 1g)
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Contain: Gently cover the spill with paper towels dampened with 10% Sodium Carbonate solution.
-
Why? Dampening prevents dust generation; carbonate initiates hydrolysis of the maleimide.
-
-
Collect: Scoop the damp material into a wide-mouth jar.
-
Clean: Wipe the surface 3 times with soap and water.
-
Dispose: Label the jar as "Hazardous Waste: MPBA Spill Debris" and place in the solid waste stream.
Incompatibility Warning:
-
NEVER use bleach (hypochlorite) to clean an MPBA spill initially.
-
Reason: Potential reaction with the boronic acid or organic framework could generate heat or toxic byproducts. Use simple soap/water or carbonate solutions first.
Part 6: Regulatory Compliance (RCRA/EPA)
Although this compound is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic), it must be characterized by the generator (you).
-
Classification: Hazardous Chemical Waste.
-
Characteristic: Irritant (Skin/Eye), Potential Toxicity.
-
Waste Code: If mixed with spent solvents (e.g., Methanol, Acetone), the mixture assumes the code of the solvent (e.g., F003 ). If pure, it is generally classified as Non-Regulated Organic Solid by DOT, but Hazardous by internal EHS standards due to alkylating potential.
Documentation Requirement: Ensure your waste tag reads:
"Contains: this compound. Hazard: Irritant, Alkylating Agent. Quenched with Cysteine (if liquid)."
References
-
U.S. Environmental Protection Agency (EPA). (2008).[3] Regulatory Determinations Support Document for Selected Contaminants from the Second Drinking Water Contaminant Candidate List (CCL 2) - Chapter 3: Boron. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Efficient Site-Specific Labeling of Proteins via Cysteines. PubMed Central. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
